4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
Description
BenchChem offers high-quality 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2-ethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-5(6(10)11)4(7)3-8-9/h3H,2,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFXYTRYPVXTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
Executive Summary
4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9) represents a critical scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors and high-affinity ligands for G-protein-coupled receptors (GPCRs).[1] Unlike simple pyrazoles, the orthogonal functionalization at the C4 (amine) and C5 (carboxylic acid) positions, combined with the N1-ethyl tail, provides a unique vector for structure-activity relationship (SAR) exploration. This guide delineates its physicochemical behavior, synthetic challenges (specifically regio-control), and application as a pharmacophore in oncology and inflammation therapeutics.
Chemical Identity & Physicochemical Specifications
The molecule exhibits amphoteric character due to the presence of both a basic primary amine and an acidic carboxyl group. In solution, it exists in a pH-dependent equilibrium that significantly influences its solubility and lipophilicity—critical factors for formulation and bioavailability.
Table 1: Core Physicochemical Data
| Property | Value / Description | Note |
| IUPAC Name | 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid | |
| CAS Number | 1472750-86-9 | Acid form |
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 155.15 g/mol | Small molecule fragment |
| Physical State | White to off-white crystalline powder | Hygroscopic tendency |
| Solubility | DMSO (>20 mg/mL), Ethanol, Water (pH dependent) | Zwitterionic at neutral pH |
| pKa (Calculated) | Acid: ~3.5 | Carboxyl deprotonation |
| pKa (Calculated) | Base: ~2.8 | Pyrazole/Amine protonation |
| LogP | 0.18 (Calculated) | Highly polar / Low lipophilicity |
| TPSA | 81.14 Ų | High polar surface area relative to MW |
| H-Bond Donors/Acceptors | 2 / 4 | Excellent hydrogen bonding capability |
Structural & Electronic Analysis
Zwitterionic Character & Solubility
At physiological pH (7.4), the molecule exists predominantly as a carboxylate anion. However, in acidic media (pH < 2), the C4-amine and N2-pyrazole nitrogen can accept protons. The proximity of the electron-withdrawing carboxyl group reduces the basicity of the C4-amine compared to an aniline, making it a weaker nucleophile but stable against oxidative degradation.
Regioisomerism
A critical structural feature is the N1-ethyl substitution. During synthesis, distinguishing between the 1-ethyl-5-carboxylic and 1-ethyl-3-carboxylic isomers is paramount. The 1,5-substitution pattern forces the ethyl group into proximity with the carboxyl moiety, creating steric pressure that can twist the carboxylate out of planarity with the pyrazole ring, potentially enhancing solubility compared to the planar 1,3-isomer.
Synthetic Methodology
The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid requires a pathway that ensures regioselectivity. The most robust route involves the cyclocondensation of ethylhydrazine with an ethoxymethylene derivative, followed by ester hydrolysis.
Validated Synthetic Protocol
Step 1: Cyclocondensation (Formation of the Ethyl Ester)
-
Reagents: Ethyl (ethoxymethylene)cyanoacetate, Ethylhydrazine oxalate, Triethylamine (TEA), Ethanol (EtOH).
-
Reaction: The hydrazine attacks the electrophilic beta-carbon of the ethoxymethylene group, followed by cyclization onto the nitrile.
-
Regio-control: Using ethylhydrazine typically favors the 5-amino-1-ethyl-4-carboxylate isomer if not carefully controlled.[1] However, to obtain the 4-amino-5-carboxylate core, one must often start with a precursor like ethyl 2-cyano-3-ethoxyacrylate reacting with ethylhydrazine.[1]
Step 2: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH) or NaOH, THF/Water (1:1).
-
Conditions: Stir at ambient temperature for 4–6 hours.
-
Work-up: Acidification with 1M HCl to pH 3–4 precipitates the zwitterionic free acid.
Step 3: Purification
-
Method: Recrystallization from Ethanol/Water or preparative HPLC (C18 column, 0.1% Formic Acid modifier).
Synthetic Workflow Diagram
Figure 1: Synthetic pathway for the generation of the target pyrazole acid scaffold.
Impurity Profile & Stability
When sourcing or synthesizing this compound, three specific impurities must be monitored:
-
Regioisomer (1-Ethyl-3-carboxylic acid): Formed if the cyclization selectivity is low.[1] Differentiated by NOESY NMR (interaction between N-Ethyl protons and C4-H vs. C5-substituent).
-
Decarboxylated byproduct: Prolonged heating under acidic conditions can lead to decarboxylation at the C5 position, yielding 4-amino-1-ethylpyrazole.
-
Oxidation products: The C4-amine is susceptible to air oxidation over long storage periods, turning the white powder yellow/brown (azo formation). Storage under Argon at -20°C is recommended.
Applications in Drug Discovery
This molecule serves as a "privileged structure" for kinase inhibition. The 4-amino and 5-carboxylic acid motifs mimic the adenine ring of ATP, allowing the scaffold to anchor into the kinase hinge region.
Mechanism of Action: Hinge Binding
The C4-amino group acts as a hydrogen bond donor to the kinase hinge residue (e.g., Glu/Met backbone carbonyl), while the N2 of the pyrazole acts as a hydrogen bond acceptor from the backbone amide. The C5-carboxylic acid allows for amide coupling to extend the molecule into the solvent-exposed region or the hydrophobic back pocket.
Biological Signaling Context
Figure 2: Mechanism of kinase inhibition by pyrazole scaffolds, preventing downstream signal transduction.
Analytical Characterization
To validate the identity of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, the following spectral features are diagnostic:
-
1H NMR (DMSO-d6):
- 12.5–13.0 ppm (Broad s, 1H, -COOH).
- 7.2–7.5 ppm (s, 1H, Pyrazole C3-H).
- 5.0–6.0 ppm (Broad s, 2H, -NH2).
- 4.3–4.5 ppm (q, 2H, N-CH2-CH3).
- 1.3–1.4 ppm (t, 3H, N-CH2-CH3).
-
LC-MS:
-
ESI+ mode:
. -
Retention time: Early eluting on C18 due to high polarity (requires low organic start, e.g., 5% B).
-
References
-
ChemScene. (2024). 4-Amino-1-ethyl-1h-pyrazole-5-carboxylic acid Product Data. Retrieved from
-
PubChem. (2024). Compound Summary: 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide (Analog Data). National Library of Medicine. Retrieved from [2]
-
Bawazir, W. (2020).[3] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[3] Retrieved from
-
Elgazwy, A. S. H., et al. (2013).[4] Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. Retrieved from
-
BenchChem. (2024). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate Technical Guide. Retrieved from
Sources
Crystal Structure Analysis of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid: A Comprehensive Crystallographic Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
The rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands frequently relies on functionalized pyrazole scaffolds. 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9; Molecular Weight: 155.15 g/mol )[1] represents a highly versatile building block. Understanding its precise three-dimensional conformation, tautomeric stability, and supramolecular assembly is critical for accurate pharmacophore modeling.
This whitepaper provides an authoritative, in-depth guide to the crystal structure analysis of this compound. By moving beyond basic procedural steps, we explore the causality behind crystallographic methodologies, detailing how steric hindrance and electronic delocalization dictate its solid-state geometry, and providing a self-validating protocol for single-crystal X-ray diffraction (SC-XRD) analysis.
Theoretical Framework & Conformational Causality
To successfully crystallize and resolve the structure of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, one must first understand the intrinsic stereoelectronic forces governing its geometry.
Ring Planarity and Steric Clash
The pyrazole core is inherently planar due to its aromatic
-
N1-Ethyl Group: The ethyl group at the N1 position introduces localized steric bulk.
-
C5-Carboxylic Acid: To maximize
-conjugation with the pyrazole ring, the carboxylic acid strongly prefers a coplanar orientation. However, the adjacent N1-ethyl group creates a steric clash, forcing the C5-carboxyl group to twist slightly out of the pyrazole plane (typically a dihedral angle of 15°–35°). -
C4-Amino Group: The proximity of the electron-donating C4-amino group to the electron-withdrawing C5-carboxylic acid creates a "push-pull" electronic effect, shortening the C4–C5 bond due to partial double-bond character.
Supramolecular Assembly Logic
In the solid state, pyrazole-5-carboxylic acids do not exist as isolated monomers. They form highly ordered supramolecular networks driven by strong hydrogen bonding[3]. The C5-carboxylic acid typically acts as both a hydrogen bond donor and acceptor, forming a centrosymmetric dimer characterized by the classic
Caption: Supramolecular assembly logic and hydrogen-bonding network of the pyrazole derivative.
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed not just as a set of instructions, but as a self-validating system where each experimental choice is grounded in physical chemistry.
Caption: Crystallographic workflow from sample preparation to structural validation.
Step 1: Strategic Crystallization
-
Method: Slow Solvent Evaporation.
-
Solvent System: Methanol / Water (80:20 v/v).
-
Causality: The selection of a binary solvent system is not arbitrary. Methanol effectively solvates the polar functional groups (amino and carboxylic acid). Water acts as a gentle antisolvent. As the highly volatile methanol evaporates, the water fraction increases, slowly lowering the compound's solubility. This controlled supersaturation promotes the ordered nucleation required for diffraction-quality single crystals, preventing rapid amorphous precipitation.
Step 2: Cryogenic Data Collection
-
Procedure: A suitable single crystal is mounted on a MiTeGen loop using paratone oil and immediately flash-cooled in a nitrogen stream.
-
Parameter: 100 K operating temperature.
-
Causality: Data collection at cryogenic temperatures is strictly enforced. Cooling minimizes the Debye-Waller thermal displacement parameters. By freezing out the dynamic disorder of the flexible N1-ethyl group, high-angle diffraction resolution is vastly improved. Crucially, this allows for the accurate mapping of the faint electron density associated with the highly mobile hydrogen atoms of the C4-amino and C5-carboxylic acid groups.
Step 3: Structure Solution and Refinement
-
Software: SHELXT for intrinsic phasing and SHELXL for least-squares refinement ()[4].
-
Self-Validating H-Atom Treatment: While carbon-bound hydrogen atoms (on the ethyl group and C3) are geometrically constrained using a riding model (
= 1.2 or 1.5 of the parent atom), the hydrogen atoms attached to heteroatoms (N, O) must be located directly from the difference Fourier map. Refining these coordinates freely (or with mild DFIX restraints) acts as a self-validation step: it ensures that the modeled hydrogen-bonding network reflects empirical electron density rather than theoretical assumptions[4].
Quantitative Data Summary
Based on the crystallographic behavior of closely related pyrazole-5-carboxylic acid positional isomers[2][5], the expected quantitative parameters for 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are summarized below.
Table 1: Expected Crystallographic Parameters
| Parameter | Expected Value / Description |
| Chemical Formula | C₆H₉N₃O₂ |
| Formula Weight | 155.15 g/mol |
| Crystal System | Monoclinic (typical for achiral organic molecules) |
| Space Group | P2₁/c |
| Data Collection Temp. | 100(2) K |
| Radiation Source | Mo Kα ( |
| C5-COOH Dihedral Angle | ~15° – 35° (Deviation from coplanarity due to N1-ethyl steric clash) |
| R-factor ( | < 0.05 (Threshold indicating high-quality refinement) |
| Goodness-of-Fit (S) | ~1.000 to 1.050 |
Implications for Drug Development
For drug development professionals, the crystal structure of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is more than an academic exercise; it is a blueprint for receptor binding.
The out-of-plane twist of the C5-carboxylic acid (induced by the N1-ethyl group) dictates the precise vectors of the hydrogen bond donors and acceptors. If this scaffold is incorporated into a larger active pharmaceutical ingredient (API), computational chemists must account for this steric clash. Assuming a perfectly flat pyrazole-carboxylate geometry in in silico docking studies will result in inaccurate pharmacophore mapping and potentially failed lead optimization. The empirical validation of this geometry via SC-XRD ensures that virtual screening libraries are populated with accurate, energy-minimized conformers.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]
-
Cai, H., Guo, Y., Li, J.-G., & Wu, Y. (2009). "1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid". Acta Crystallographica Section E: Structure Reports Online, 65(11), o2876. Available at:[Link]
Sources
Thermodynamic Profiling of Amino-Pyrazole Carboxylic Acids: A Technical Guide for Drug Development
Executive Summary
Amino-pyrazole carboxylic acids represent a highly privileged and versatile scaffold in modern medicinal chemistry. They are extensively utilized in the structural design of kinase inhibitors (e.g., CDK2 inhibitors)[1], antileishmanial ureas[2], and amyloid-beta (Aβ42) aggregation inhibitors for neurodegenerative diseases[3][4]. However, as a Senior Application Scientist, I frequently observe that the thermodynamic boundary conditions of these molecules—specifically their annular prototropic tautomerism and thermal decarboxylation kinetics—are often misunderstood or inadequately profiled during early-stage development.
This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for characterizing the thermodynamic stability of amino-pyrazole carboxylic acids. Understanding these parameters is not merely an academic exercise; it dictates formulation strategies, shelf-life, and the precise bidentate hydrogen-bonding required for target affinity.
Mechanistic Thermodynamics: Tautomerism and Decarboxylation
Annular Prototropic Tautomerism
The pyrazole heterocycle is subject to dynamic annular tautomerism. For asymmetric amino-pyrazole carboxylic acids, the equilibrium between the 3-amino and 5-amino tautomeric states is heavily influenced by the thermodynamic stabilization provided by the solvent environment.
Ab initio calculations (e.g., B3LYP/6-31G**) demonstrate that while the gas phase often favors the 3-amino tautomer due to intramolecular interactions, polar solvents like DMSO thermodynamically stabilize the more polar 5-amino tautomer[5]. This solvent-driven thermodynamic shift is a critical variable. In biological systems, the tautomeric state directly impacts the molecule's ability to form bidentate hydrogen bond contacts with the carbonyl oxygens and amide hydrogens of target peptide backbones[4].
Thermal Decarboxylation Kinetics
Standard carboxylic acids resist spontaneous decarboxylation due to the high activation energy (
Tautomeric equilibrium and thermal decarboxylation pathways.
Experimental Workflows for Stability Profiling
To rigorously evaluate the thermodynamic stability of a candidate, we employ a self-validating workflow. The causality behind this approach is simple: orthogonal techniques prevent the misattribution of data artifacts (e.g., confusing solvent loss with early-onset decarboxylation).
Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Thermodynamics
Objective: Extract the enthalpy (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of the highly pure amino-pyrazole carboxylic acid in 0.6 mL of anhydrous DMSO-
. The use of anhydrous solvent prevents water-exchange broadening of the exchangeable NH/NH protons. -
Instrument Calibration: Calibrate the NMR probe temperature using an ethylene glycol standard to ensure thermal accuracy within ±0.1 K across the heating gradient.
-
Data Acquisition: Acquire
H and C spectra at 10 K intervals from 298 K to 378 K. Critical Step: Set the relaxation delay ( ) to of the slowest relaxing proton to ensure quantitative integration. -
Thermodynamic Extraction: Integrate the distinct tautomeric peaks (e.g., the C4-H proton). Calculate the equilibrium constant (
) at each temperature. Plot vs. to derive and .
Protocol 2: TGA-DSC for Decarboxylation Kinetics
Objective: Determine the absolute thermal stability limits and the activation energy of the decarboxylation event. Causality: By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we isolate the endothermic melting event from the mass-loss event, proving that decarboxylation requires significant thermal energy and occurs post-melt[6].
Step-by-Step Methodology:
-
Sample Loading: Accurately weigh 3–5 mg of the crystalline compound into an aluminum crucible.
-
Atmosphere Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. Critical Step: This prevents oxidative degradation, isolating the pure thermal decarboxylation event.
-
Thermal Ramping: Apply a heating rate of 10°C/min from 25°C to 400°C. To perform a Kissinger kinetic analysis for
, repeat the experiment at multiple heating rates (e.g., 5, 15, and 20°C/min). -
Data Analysis: Identify the endothermic melting peak (typically ~210–220°C) and the subsequent mass loss step corresponding to the molar mass of CO
(44 g/mol ).
Workflow for thermodynamic profiling of amino-pyrazole carboxylic acids.
Quantitative Data Summary
The thermodynamic parameters of amino-pyrazole carboxylic acids dictate their handling and formulation. The table below summarizes representative baseline data.
| Thermodynamic Parameter | Typical Value / Observation | Mechanistic Implication for Drug Development |
| Melting Point | 211°C – 213°C (e.g., 4-bromo-1-methyl derivative)[6] | High crystalline lattice stability driven by intermolecular hydrogen bonding networks[6]. |
| Boiling Point (Predicted) | ~347°C at 1 atm[6] | Indicates strong intermolecular interactions; thermal decarboxylation generally precedes boiling. |
| Tautomeric Preference (Gas Phase) | 3-amino tautomer favored[5] | Intramolecular interactions dominate in the absence of a solvating environment. |
| Tautomeric Preference (DMSO/Aqueous) | 5-amino tautomer favored[5] | Polar solvents thermodynamically stabilize the higher dipole moment of the 5-amino form, dictating the active conformation in biological assays. |
| Decarboxylation Activation Energy | High (Requires >200°C or specific catalysis)[6][7] | Lack of β-carbonyl activating groups renders the carboxylic acid highly stable under physiological and standard storage conditions[6]. |
Implications for Drug Development
The thermodynamic stability of amino-pyrazole carboxylic acids directly translates to their utility in pharmacology.
-
Target Binding & Efficacy: In the development of Aβ42 aggregation inhibitors (such as trimeric aminopyrazole carboxylic acid frameworks), the stability of the pyrazole tautomers ensures consistent bidentate hydrogen bonding with the peptide backbone of amyloid fibrils, effectively halting oligomer formation[3][4]. Similarly, in CDK2 inhibitors, the stable pyrazole core anchors the molecule within the ATP binding site via robust hydrogen bonding with the Leu83 residue[1].
-
Formulation & Manufacturing: The high thermal barrier to decarboxylation ensures that these compounds maintain their structural integrity during high-temperature formulation processes—such as hot-melt extrusion for bioavailability enhancement—and prolonged shelf storage.
By rigorously applying the thermodynamic profiling workflows outlined above, development teams can confidently advance amino-pyrazole carboxylic acid candidates, knowing their structural and energetic boundaries are fully mapped.
References
-
[Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020)] - PMC (NIH). [Link]
-
[Azoalkene chemistry provides practical access to 5-aminopyrazoles selectively protected at the N-1 position] - ResearchGate. [Link]
-
[Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study] - RSC Publishing.[Link]
-
[Structural and thermodynamic properties of new pyrazolo[3,4-d]pyridazinones] - ResearchGate. [Link]
-
[Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity] - ACS Publications. [Link]
-
[Resolving the Atomistic Modes of Anle138b Inhibitory Action on Peptide Oligomer Formation] - ACS Publications. [Link]
Sources
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 7. researchgate.net [researchgate.net]
Advanced Safety Data and Handling Architecture: 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Whitepaper
Executive Summary & Chemical Context
4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9) is a highly functionalized, bifunctional heterocyclic building block[1]. In contemporary medicinal chemistry, pyrazole derivatives are heavily utilized as bioisosteric scaffolds for the development of potent cyclin-dependent kinase 2 (CDK2) inhibitors[2] and broad-spectrum antifungal agents[3].
Handling this specific molecule requires a rigorous understanding of its physicochemical dynamics. Because it possesses both a nucleophilic/basic amine group and an electrophilic/acidic carboxylic acid moiety, the molecule can exist in a zwitterionic state depending on the local pH. This whitepaper transcends standard Safety Data Sheet (SDS) boilerplate by explaining the causality behind its hazards and establishing self-validating protocols for laboratory handling.
Physicochemical Profiling & Stability Dynamics
To safely handle and store this compound, one must first understand how its structural features dictate its macroscopic behavior.
| Property | Value | Mechanistic Causality / Implication |
| CAS Number | 1472750-86-9 | Unique regulatory identifier for the 1-ethyl substituted isomer[1]. |
| Molecular Formula | C₆H₉N₃O₂ | High nitrogen-to-carbon ratio indicates a polar, potentially reactive core[1]. |
| Molecular Weight | 155.15 g/mol | Low molecular weight facilitates rapid solvation and potential dermal penetration[1]. |
| Storage Conditions | Sealed, Dry, 2–8°C | Causality: Pyrazole-5-carboxylic acids are susceptible to thermal decarboxylation. Storing at 2–8°C suppresses the kinetic energy required for the loss of CO₂, preserving the structural integrity of the acid moiety[1]. |
| Purity Standard | ≥98% | High purity minimizes the presence of unreacted hydrazines or residual synthetic catalysts, which could introduce confounding toxicological variables[1]. |
Mechanistic Toxicology & Hazard Identification
Standard SDS documentation lists generic GHS hazard codes (e.g., H315 for skin irritation, H319 for eye irritation, and H335 for respiratory irritation), which are typical for amino-pyrazole derivatives[4]. However, effective safety requires understanding why these hazards occur.
The Causality of Irritation: When 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid contacts the physiological pH of the tear film, sweat, or mucosal membranes, it undergoes a pKa-dependent ionization. The lipophilic ethyl group at the N1 position enhances the molecule's partition coefficient (LogP), allowing it to transiently penetrate the lipid-rich stratum corneum. Once integrated into the epithelial barrier, the acidic carboxylate group can denature local cellular proteins, triggering an inflammatory cascade and the release of pro-inflammatory cytokines. This molecular sequence is the direct cause of the H315 and H319 hazard phenotypes.
Mechanistic pathway of dermal and ocular irritation induced by pyrazole carboxylic acids.
Self-Validating Handling & Experimental Protocols
To mitigate the risks outlined above, laboratory workflows must be designed as self-validating systems. This ensures that safety is not just assumed, but actively confirmed at each step of the experimental process.
Protocol A: Safe Dispensing and Stock Solution Preparation
Objective: Prepare a 10 mM stock solution for in vitro assays while preventing aerosolization and dermal exposure.
-
Environmental Control & PPE:
-
Action: Conduct all weighing inside a ductless fume hood or Class II biological safety cabinet. Don nitrile gloves (minimum 4 mil thickness).
-
Causality: Nitrile is mandated over latex because the lipophilic ethyl group of the pyrazole can permeate the natural rubber lattice of latex, leading to delayed dermal exposure.
-
-
Static Mitigation:
-
Action: Use a grounded, anti-static micro-spatula to transfer the crystalline powder.
-
Causality: Dry, low-molecular-weight organic powders accumulate static charge. Anti-static tools prevent sudden aerosolization and subsequent inhalation (H335 hazard).
-
-
Controlled Dissolution:
-
Action: Slowly add the required volume of DMSO or slightly basic aqueous buffer (e.g., PBS at pH 7.4) to the pre-weighed powder.
-
Causality: Adding solvent to the powder (rather than powder to solvent) prevents the dry powder from floating on the surface tension of the liquid, ensuring rapid and complete solvation.
-
-
System Validation:
-
Action: Visually inspect the vial against a light source to confirm the absence of undissolved micro-particulates. Measure the pH of a 10 µL aqueous aliquot.
-
Validation: A stable, expected pH confirms that the zwitterionic equilibrium has been reached, validating that the compound is fully solvated and safe for downstream biological assays[2].
-
Self-validating workflow for the safe handling and neutralization of pyrazole derivatives.
Emergency Response & Spill Mitigation
In the event of a dry powder spill, standard sweeping is contraindicated as it generates hazardous airborne dust.
Protocol B: Chemical Spill Neutralization
-
Isolation: Immediately isolate the area. Don a P100 particulate respirator to protect against inhalation of the active acid form.
-
Chemical Neutralization:
-
Action: Cover the spilled powder with a mild solid base, such as sodium bicarbonate (NaHCO₃).
-
Causality: The basic bicarbonate reacts with the carboxylic acid moiety of the pyrazole, converting it into a highly water-soluble, less biologically active sodium salt, while releasing harmless CO₂ gas.
-
-
Wet Sweeping:
-
Action: Lightly mist the neutralized mixture with deionized water to suppress dust, then sweep the slurry into a chemically compatible hazardous waste container.
-
-
System Validation:
-
Action: Swab the decontaminated bench surface with a pH indicator strip moistened with deionized water.
-
Validation: A reading of pH 6.5–7.5 validates the complete neutralization and removal of the acidic pyrazole residue, ensuring the workspace is definitively safe for subsequent use.
-
References
1.[1] "1472750-86-9 | 4-Amino-1-ethyl-1h-pyrazole-5-carboxylic acid" - ChemScene. 2.[4] "3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703" - PubChem (NIH). 3.[2] "Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity" - RSC Publishing. 4.[3] "Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives" - PubMed (NIH).
Sources
- 1. chemscene.com [chemscene.com]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 3. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Diamino-1H-pyrazole | C3H6N4 | CID 9793703 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrogen Bonding Potential of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid: Structural Dynamics and Application in Drug Design
Executive Summary Understanding the hydrogen bonding (H-bonding) potential of small-molecule scaffolds is the cornerstone of rational drug design and supramolecular chemistry. 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9) represents a highly functionalized, privileged heterocyclic building block. By possessing a dense array of H-bond donors and acceptors within a compact, rigidified framework, this molecule exhibits complex intra- and intermolecular dynamics. This technical guide deconstructs its hydrogen bonding vectors, details self-validating experimental workflows for structural characterization, and explores its strategic utility in medicinal chemistry.
Molecular Architecture: The "Tautomeric Lock"
To accurately map the hydrogen bonding potential of any pyrazole, one must first address annular tautomerism. Unsubstituted pyrazoles rapidly exchange a proton between N1 and N2, creating an ambiguous time-averaged state that complicates H-bond donor/acceptor assignments.
In 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, the N1 position is alkylated with an ethyl group. This structural modification acts as a tautomeric lock . By fixing the N1 position, the N2 atom is strictly defined as a dedicated hydrogen bond acceptor (sp² hybridized lone pair). Consequently, the molecule presents a deterministic and predictable H-bonding profile.
Table 1: Quantitative Physicochemical and H-Bonding Parameters
| Parameter | Value | Significance in H-Bonding & Design |
| Molecular Weight | 155.15 g/mol | Optimal low-molecular-weight fragment for Fragment-Based Drug Design (FBDD). |
| Topological Polar Surface Area | 81.14 Ų | High polar surface area driven by dense H-bond networks; excellent for target engagement. |
| H-Bond Donors | 3 | Two protons from C4-NH₂, one proton from C5-COOH. |
| H-Bond Acceptors | 4 | Pyrazole N2, C=O oxygen, C-O oxygen, and weakly the NH₂ nitrogen. |
| Rotatable Bonds | 2 | N1-Ethyl and C5-COOH; conformational freedom is heavily restricted by internal H-bonds. |
Intramolecular Hydrogen Bonding: Conformational Rigidity
The spatial arrangement of functional groups in this molecule dictates its internal energy landscape. The C4-amino group and the C5-carboxylic acid group are situated ortho to each other on the pyrazole ring. This proximity is the primary driver of the molecule's conformational rigidity.
As demonstrated by Density Functional Theory (DFT) analyses of related pyrazole-5-carboxylic acids (1)[1], these systems strongly favor a planar geometry stabilized by intramolecular non-covalent interactions. In our specific molecule, the N1-ethyl group creates local steric hindrance adjacent to the C5-COOH. To minimize steric clash and maximize thermodynamic stability, the carboxylic acid group rotates such that its carbonyl oxygen (C=O) faces the C4-NH₂ group.
This orientation allows one of the amino protons to donate a hydrogen bond to the carbonyl oxygen, forming a highly stable, pseudo-six-membered ring (C4–N(H)–H···O=C–C5). This interaction locks the molecule into a planar conformation, which is highly advantageous in drug design for reducing the entropic penalty upon binding to a protein target.
Logical mapping of hydrogen bonding pathways dictating molecular conformation and assembly.
Intermolecular Networks: Supramolecular Chains vs. Dimers
While standard carboxylic acids typically form centrosymmetric dimers in the solid state (via double O-H···O=C interactions), the pyrazole core disrupts this paradigm. The unsubstituted N2 atom of the pyrazole ring is a highly basic, competitive hydrogen bond acceptor.
Recent crystallographic studies on N-substituted pyrazole-5-carboxylic acids reveal a structural divergence: rather than dimerizing, these molecules frequently form extended supramolecular chains driven by O-H···N(pz) hydrogen bonds (2)[2]. In 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, the C5-COOH hydroxyl proton acts as the primary intermolecular donor, linking to the N2 acceptor of an adjacent molecule, thereby propagating a continuous 1D hydrogen-bonded polymer in the crystal lattice.
Experimental Methodologies: A Self-Validating Framework
To empirically distinguish between the intra- and intermolecular hydrogen bonding states of this molecule, researchers must employ orthogonal spectroscopic techniques. The following protocols are designed as self-validating systems, ensuring that the causality of the physical phenomena directly confirms the structural hypothesis.
Protocol A: Variable-Temperature ¹H-NMR (VT-NMR)
Causality: Intermolecular hydrogen bonds are highly sensitive to thermal disruption, whereas intramolecular hydrogen bonds—shielded within the molecule's internal geometry—are thermally robust.
-
Preparation: Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6. (A highly polar, aprotic solvent is used to compete with intermolecular bonds, isolating the intramolecular interactions).
-
Acquisition: Acquire standard 1D ¹H-NMR spectra at 5 K increments from 298 K to 348 K.
-
Analysis: Track the chemical shift (δ) of the C4-NH₂ protons. Calculate the temperature coefficient (Δδ/ΔT).
-
Self-Validation Threshold: If Δδ/ΔT is < 3 ppb/K , the proton is shielded from the solvent, validating a strong intramolecular H-bond. If Δδ/ΔT is > 5 ppb/K , the bond is intermolecular and is being broken by thermal kinetic energy.
Protocol B: Concentration-Dependent FTIR Spectroscopy
Causality: Dilution in a non-polar solvent increases the mean free path between solute molecules, systematically breaking intermolecular networks while leaving intramolecular rings intact.
-
Preparation: Prepare a 0.1 M stock solution of the compound in anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃).
-
Serial Dilution: Prepare aliquots at 0.05 M, 0.01 M, and 0.001 M.
-
Acquisition: Record the FTIR spectra focusing on the 3500–2500 cm⁻¹ region (O-H and N-H stretching).
-
Self-Validation Threshold: An intermolecular O-H···N network will present as a broad, red-shifted band (~3200 cm⁻¹) that disappears upon dilution, replaced by a sharp free O-H peak (~3500 cm⁻¹). Conversely, the N-H stretch involved in the intramolecular bond (C4-NH₂ to C=O) will remain invariant in both wavenumber and sharpness regardless of concentration, validating the internal lock.
Step-by-step experimental workflow for validating intra- and intermolecular hydrogen bonds.
Strategic Implications in Rational Drug Design
The hydrogen bonding vectors of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid make it an exceptional bioisostere and hinge-binding motif in kinase inhibitor development.
In the design of targeted therapeutics, such as Bruton's Tyrosine Kinase (BTK) inhibitors, aminopyrazole cores are strategically deployed to anchor the drug within the ATP-binding pocket (3)[3].
-
The N2 Acceptor: Acts as a critical hydrogen bond acceptor from the backbone amide NH of the kinase hinge region (e.g., Met477 in BTK).
-
The C4-NH₂ Donor: Serves as a reciprocal hydrogen bond donor to the backbone carbonyl oxygen of the hinge, establishing a bidentate lock.
-
The C5-COOH Vector: Provides a synthetic handle that can be converted into amides or esters to project solubilizing groups or target-specific pharmacophores out toward the solvent-exposed region, all while maintaining the core's planar, H-bonded rigidity (4)[4].
By exploiting both its internal conformational locks and its external supramolecular vectors, researchers can utilize 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid as a highly predictable, structurally robust scaffold for advanced molecular engineering.
References
-
Efficient Access to Functionalized N-Difluoromethylpyrazoles American Chemical Society (ACS)2
-
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor ACS Publications3
-
Comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications National Institutes of Health (NIH) / PMC1
-
Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue Journal of Peptide Science / NIH4
Sources
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazole amino acids: hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Amide Coupling of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid
This Application Note is designed for medicinal chemists and process development scientists working with the specific scaffold 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (CAS: 1472750-86-9).
Unlike its more common isomers (e.g., 5-amino-4-carboxylic acid derivatives used in sildenafil synthesis), this scaffold presents unique regiochemical and steric challenges. The proximity of the N1-ethyl group to the C5-carboxylic acid creates a sterically congested environment, while the C4-amine introduces zwitterionic solubility issues and self-polymerization risks.
Strategic Analysis & Chemical Logic
The Structural Challenge
The target molecule contains three critical interaction points that dictate reaction success:
-
C5-Carboxylic Acid (Electrophile): This position is sterically crowded. It is flanked by the N1-ethyl group on one side and the C4-amino group on the other. Standard carbodiimide couplings (EDC/NHS) often fail or proceed sluggishly here, leading to high racemization (if chiral centers were present nearby) or hydrolysis of the active ester.
-
C4-Amino Group (Nucleophile): Electron-rich due to the pyrazole ring system. However, it poses a high risk of intermolecular self-condensation (polymerization) if the acid is activated without prior amine protection.
-
1,2-Dinucleophile Potential: The C4-amine and C5-acid (once converted to an amide) are precursors to pyrazolo[4,3-d]pyrimidines . If the coupling conditions are too harsh (high heat, excess base), the molecule may cyclize rather than couple.
Solubility Profile
As a zwitterionic amino acid, the neat compound is insoluble in non-polar solvents (DCM, Toluene) and poorly soluble in pure THF.
-
Recommended Solvent Systems: DMF, NMP, or DMSO are required for the free acid.
-
Workup Strategy: Avoid aqueous extractions at neutral pH where the zwitterion is water-soluble. Acidify to pH 3-4 to protonate the acid (making it organic soluble) or use basic extraction if the ester is formed.
Experimental Workflows (Graphviz Visualization)
The following flowchart outlines the decision tree for coupling at either the C-terminus (Acid) or N-terminus (Amine).
Figure 1: Divergent synthetic pathways for 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid. Path A prioritizes steric management; Path B prioritizes solubility.
Detailed Protocols
Protocol A: Coupling at the C5-Carboxylic Acid
Use this when the pyrazole acts as the acid component. Protection of the C4-amine is mandatory to prevent polymerization.
Step 1: Protection (N-Boc Formation)
-
Dissolution: Suspend 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and 1M NaOH (2.5 equiv). The base is necessary to solubilize the zwitterion.
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dropwise.
-
Reaction: Warm to RT and stir for 4-12 hours. Monitor by LCMS (Look for M+100 mass shift or disappearance of starting material).
-
Workup: Carefully acidify to pH 3-4 with 1M KHSO₄ (avoid HCl to prevent Boc removal). Extract with EtOAc (3x). The product, 4-((tert-butoxycarbonyl)amino)-1-ethyl-1H-pyrazole-5-carboxylic acid , will partition into the organic layer. Dry over Na₂SO₄ and concentrate.
Step 2: Sterically Demanding Amide Coupling
Rationale: The N1-ethyl group blocks the trajectory of incoming nucleophiles. Standard EDC/HOBt is often insufficient. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard here because the aza-benzotriazole moiety accelerates the active ester reaction rate, overcoming the steric barrier.
-
Activation: Dissolve the N-Boc protected acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base: Add DIPEA (3.0 equiv). Stir for 5 minutes.
-
Coupling Agent: Add HATU (1.1 equiv). The solution should turn yellow/orange. Stir for 1-2 minutes to form the activated ester.
-
Nucleophile: Add the amine partner (R-NH₂, 1.1 equiv).
-
Conditions: Stir at RT for 2-4 hours.
-
Optimization Note: If conversion is <50% after 4 hours, do not heat (risk of Boc loss). Instead, switch to T3P (Propylphosphonic anhydride) (50% in EtOAc) as the coupling agent, which drives difficult couplings via a highly reactive mixed anhydride intermediate.
-
Protocol B: Coupling at the C4-Amine
Use this when the pyrazole acts as the nucleophile. The C5-acid must be masked as an ester to improve solubility and prevent interference.
Step 1: Methyl Ester Formation (Fischer Esterification)
-
Setup: Suspend the starting amino acid in dry Methanol (0.5 M).
-
Catalyst: Add Thionyl Chloride (SOCl₂, 2.0 equiv) dropwise at 0°C. (Exothermic!).
-
Reflux: Heat to reflux (65°C) for 3 hours. The solid will dissolve as the hydrochloride salt of the ester forms.
-
Isolation: Concentrate to dryness. The residue is methyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate hydrochloride . This salt is stable and highly soluble in polar organic solvents.
Step 2: Amide Formation
-
Solvation: Dissolve the ester hydrochloride (1.0 equiv) in DCM or DMF.
-
Free Basing: Add DIPEA (2.5 equiv) to liberate the free amine.
-
Acylation: Add the Acid Chloride (R-COCl, 1.1 equiv) or activate the carboxylic acid partner using EDC/HOBt.
-
Note: The C4-amine is relatively nucleophilic. Reactions with acid chlorides are usually instantaneous at 0°C.
-
-
Hydrolysis (Optional): If the final target requires a free acid at C5, treat the coupled ester with LiOH (2.0 equiv) in THF/H₂O (3:1) at RT for 1 hour.
Troubleshooting & Optimization Table
| Issue | Observation | Root Cause | Solution |
| Low Yield (Path A) | Starting material remains; Active ester forms but doesn't couple. | Steric hindrance from N1-Ethyl group. | Switch from HATU to T3P (50% in EtOAc) or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ. |
| Insolubility | Precipitate forms immediately upon adding reagents. | Zwitterion crashing out of non-polar solvent. | Ensure solvent is DMF or NMP. Ensure at least 2.0 equiv of DIPEA is present to break zwitterionic lattice. |
| Cyclization | Unexpected mass (M-18) observed. | Formation of pyrazolo-pyrimidine lactam. | Avoid heating >50°C during coupling. Avoid using formamide or urea derivatives as coupling partners unless cyclization is intended. |
| Racemization | If coupling to a chiral amine, loss of ee%. | Over-activation of the acid. | Use COMU or Oxyma Pure as additives to suppress oxazolone formation (though less risky with pyrazoles than alpha-amino acids). |
References
-
Synthesis of Pyrazole-5-Carboxylic Acids
- Title: Regioselective synthesis of 1,4-disubstituted pyrazole-5-carboxylic acid esters.
- Source:Tetrahedron Letters, Vol 46, Issue 9.
- Context: Establishes the steric environment of N1-substituted pyrazole-5-carboxyl
-
HATU Coupling Efficiency
- Title: High efficiency amide bond formation using H
- Source:Journal of the Chemical Society, Chemical Communic
- Context: Mechanistic basis for using HATU over EDC in ortho-substituted arom
-
Compound Data (CAS 1472750-86-9)
-
Title: 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid Substance Record.[1]
- Source: PubChem / Chemical Vendors.
- Context: Verification of chemical structure and zwitterionic properties.
-
-
T3P Reagent Application
- Title: Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides and Peptides.
- Source:Organic Process Research & Development.
- Context: Protocol optimiz
Sources
Application Note: Precision Engineering of the 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid Scaffold
Executive Summary
The 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for fused heterocyclic systems, particularly pyrazolo[4,3-d]pyrimidines . This bicyclic core is pharmacologically validated, forming the structural foundation of FDA-approved therapeutics such as Sildenafil (PDE5 inhibitor) and emerging kinase inhibitors targeting CDK2, FLT3, and IRAK4 (Oncology/Inflammation).
This guide provides a comprehensive technical workflow for leveraging this scaffold. Unlike generic pyrazoles, the specific 1-ethyl-4-amino-5-carboxy substitution pattern offers a unique balance of lipophilicity (LogP ~0.2–0.8) and synthetic versatility, allowing orthogonal functionalization at the C3, C5, and N1 positions.
Chemical Architecture & Reactivity Profile[1]
Understanding the electronic environment of the scaffold is prerequisite to successful derivatization.[1]
| Feature | Chemical Character | Synthetic Utility |
| C5-Carboxylic Acid | Electrophilic (when activated) | Precursor for amides (ligand binding) or esters (cyclization). |
| C4-Amino Group | Nucleophilic (Enamine-like) | Key partner for heterocyclization; susceptible to diazonium formation. |
| N1-Ethyl Group | Steric/Lipophilic Handle | Improves solubility over N-methyl analogs; fits hydrophobic pockets (e.g., ATP binding sites). |
| C3-Position | Nucleophilic (C-H) | Available for electrophilic aromatic substitution (halogenation) if unsubstituted.[1] |
Critical Reactivity Logic
The scaffold is zwitterionic in its neutral form.[1] For most cyclization reactions, it must first be converted to its ethyl ester or carboxamide form to disrupt the internal salt bridge and liberate the C4-amine for nucleophilic attack.
Divergent Synthetic Workflows[1]
The following DOT diagram illustrates the three primary synthetic pathways accessible from this scaffold: Pathway A (Kinase Inhibitors), Pathway B (PDE5-like scaffolds), and Pathway C (Direct Amide Ligands).
Figure 1: Divergent synthesis map showing the transformation of the parent acid into three distinct pharmaceutical classes.
Experimental Protocols
Protocol A: Scaffold Activation (Esterification)
Rationale: The acid is often insoluble in non-polar solvents.[1] Converting to the ethyl ester (CAS: 1119477-69-8) enhances solubility and activates the carbonyl for cyclization.
Materials:
-
4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 3.0 eq)
-
Absolute Ethanol (0.5 M concentration)
Step-by-Step:
-
Setup: Charge a round-bottom flask with the scaffold acid and absolute ethanol. Cool to 0°C under N₂ atmosphere.[1]
-
Addition: Dropwise add SOCl₂ over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).[1]
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The zwitterion spot (baseline) should disappear, replaced by a higher R_f spot (ester).
-
Workup: Concentrate in vacuo to remove excess SOCl₂ and EtOH.
-
Neutralization: Resuspend residue in EtOAc, wash with sat. NaHCO₃ (carefully) to liberate the free amine from the HCl salt.[1]
-
Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate.
Protocol B: Synthesis of the Pyrazolo[4,3-d]pyrimidine Core
Rationale: This reaction builds the "adenine-mimic" hinge-binding motif essential for kinase inhibition (e.g., CDK2, FLT3).
Materials:
-
Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (from Protocol A)
-
Formamide (Excess, solvent volume) or Formamidine acetate (1.5 eq) in Ethoxyethanol.[1]
Step-by-Step:
-
Mixture: Dissolve the amino-ester in neat formamide (approx. 10 mL per gram of substrate).
-
Cyclization: Heat to 180–190°C for 4–8 hours.
-
Mechanistic Note: The amine attacks the formamide carbonyl, followed by intramolecular nucleophilic attack of the amide nitrogen on the ester, releasing ethanol.
-
-
Precipitation: Cool the dark solution to room temperature. Pour into ice-cold water.
-
Filtration: The fused bicycle (1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one tautomer) typically precipitates. Filter and wash with water.[1]
-
Chlorination (Optional Activation): To convert the 7-oxo group to a reactive 7-chloro group (for subsequent amination):
-
Reflux the solid in POCl₃ (neat) for 3 hours.
-
This yields 7-chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine , the key intermediate for introducing selectivity elements (e.g., aniline tails).
-
Case Study: Design of a CDK2/FLT3 Inhibitor
Objective: Design a dual FLT3/CDK2 inhibitor for Acute Myeloid Leukemia (AML) using the scaffold. Reference Logic: Based on structure-activity relationships (SAR) of compounds like FN-1501 and analog 8t .[1]
SAR Strategy:
-
Hinge Binder: The pyrazolo[4,3-d]pyrimidine core binds to the ATP hinge region via N5 and N7.[1]
-
Solubility/Fit: The 1-ethyl group (from our scaffold) projects into the solvent-exposed region or a small hydrophobic pocket, offering better solubility than phenyl analogs and better steric fit than methyl analogs in certain kinases.[1]
-
Selectivity Tail: Displacement of the 7-chloro group (generated in Protocol B) with a solubilized aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline).
Data Summary: Scaffold Potency Potential
| Target Kinase | Role in Disease | Est.[1] IC₅₀ (Analog 8t derived) |
|---|---|---|
| FLT3 (WT) | AML Cell Proliferation | < 1 nM |
| CDK2 | Cell Cycle Regulation | ~ 0.7 nM |
| FLT3 (D835Y) | Drug Resistant Mutant | < 5 nM |
Note: Data extrapolated from 3-carboxamide analogs; 5-carboxylic acid derived fused systems typically show equipotent hinge binding but distinct vector orientation.
References
-
Scaffold Reactivity & Synthesis
-
Kinase Inhibitor Application (FLT3/CDK)
-
IRAK4 Inhibitor Application
-
Chemical Properties & Safety
Sources
- 1. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 97 50920-65-5 [sigmaaldrich.com]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide | C7H12N4O | CID 19620407 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimizing Esterification of Pyrazole-5-Carboxylic Acid for Pharmaceutical Scaffolds
Introduction: The Central Role of Pyrazole-5-Carboxylate Esters
Pyrazole-5-carboxylate esters are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. Their structural motif is found in molecules targeting conditions ranging from cancer and inflammation to infectious diseases.[1] The ester functionality serves not only as a key precursor for further derivatization into amides, hydrazides, or other functional groups but also plays a crucial role in modulating the pharmacokinetic properties of the final drug candidate.
The direct esterification of pyrazole-5-carboxylic acid, while seemingly a standard organic transformation, presents unique challenges. The pyrazole ring contains two nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2). The basicity of the N2 nitrogen can interfere with traditional acid-catalyzed methods, leading to salt formation, reduced reactivity, or undesired side reactions. Therefore, a careful selection of reaction conditions is paramount to achieve high yields and purity.
This guide provides an in-depth analysis of the primary methodologies for the esterification of pyrazole-5-carboxylic acid, explaining the mechanistic rationale behind each approach and offering detailed, field-proven protocols.
Strategic Decision-Making in Esterification
The choice of an esterification method hinges on the stability of the substituents on the pyrazole ring and the steric hindrance of the target alcohol. The following decision tree outlines a logical approach to method selection.
Caption: Logical workflow for selecting an appropriate esterification method.
Method 1: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] It is often the first choice for simple, robust substrates due to its cost-effectiveness and operational simplicity.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[3][4]
Caption: Simplified mechanism of acid-catalyzed Fischer esterification.
Key Experimental Considerations
-
Equilibrium Control: Fischer esterification is a reversible process.[5] To drive the reaction towards the product, a large excess of the alcohol is typically used, which also serves as the solvent. Alternatively, the water byproduct can be removed as it forms, for example, by using a Dean-Stark apparatus with a solvent like toluene.[2]
-
Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are the most common catalysts.[6] For pyrazole substrates, the acid can protonate the ring nitrogen, potentially deactivating the molecule. Using the alcohol as a solvent helps to ensure a high concentration of the desired nucleophile relative to any competing side reactions.
-
Temperature: The reaction is typically run at reflux temperature of the alcohol to ensure a reasonable reaction rate.[2]
Detailed Protocol: Synthesis of Methyl 1H-pyrazole-5-carboxylate
Objective: To synthesize the methyl ester of 1H-pyrazole-5-carboxylic acid using a classic Fischer esterification protocol.
Materials:
-
1H-pyrazole-5-carboxylic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-40 volumes)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 - 0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (20-40 volumes).
-
Cool the suspension in an ice-water bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.
-
Remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Dilute the residue with ethyl acetate and carefully pour it into a beaker containing a cold, saturated NaHCO₃ solution to neutralize the acid. Stir until CO₂ evolution ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl 1H-pyrazole-5-carboxylate.
-
Purify the product by flash column chromatography on silica gel or by recrystallization if a solid.
Method 2: Steglich Esterification (Coupling Agent-Mediated)
For substrates that are sensitive to harsh acidic conditions or when using sterically hindered alcohols, the Steglich esterification offers a mild and highly effective alternative.[7][8]
Mechanistic Rationale
This method utilizes a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and an acyl-transfer catalyst, 4-(dimethylamino)pyridine (DMAP).[9]
-
The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.
-
DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form a reactive acylpyridinium salt ("active ester").
-
The alcohol then reacts with this activated species to form the desired ester.
-
This process forms a stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and precipitates from the reaction mixture.[8]
Caption: Key steps in the DMAP-catalyzed Steglich esterification.
Key Experimental Considerations
-
Coupling Agents: DCC is common, but its byproduct, DCU, can be difficult to remove completely. Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are often preferred as the corresponding urea byproduct can be removed with an aqueous wash.[10]
-
Catalyst: DMAP is crucial for efficient esterification, especially with sterically hindered alcohols. It significantly accelerates the reaction and suppresses the formation of an N-acylurea side product.[9][11]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.[9]
-
Temperature: The reaction is usually performed at 0 °C to room temperature, highlighting its mild nature.[9]
Detailed Protocol: Synthesis of tert-Butyl 1H-pyrazole-5-carboxylate
Objective: To synthesize a sterically hindered tert-butyl ester using mild Steglich conditions.
Materials:
-
1H-pyrazole-5-carboxylic acid (1.0 eq)
-
tert-Butanol (t-BuOH) (1.5 - 2.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 0.5 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, N₂-purged round-bottom flask, dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure tert-butyl ester.
Method Comparison and Summary
The optimal choice of esterification conditions depends on the specific requirements of the synthesis.
| Feature | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Formation |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral, 0°C to RT) | Mild (for ester formation step) |
| Catalyst/Reagent | H₂SO₄, TsOH | DCC/EDC, DMAP | SOCl₂, (COCl)₂ then Alcohol/Base |
| Key Advantage | Low cost, simple reagents | Broad substrate scope, acid-sensitive | Highly reactive, good for hindered cases |
| Key Disadvantage | Not suitable for acid-labile groups | Cost of reagents, byproduct removal | Two steps, moisture sensitive |
| Typical Alcohol | Primary, Secondary (in excess) | Primary, Secondary, Tertiary | Primary, Secondary, Tertiary |
| Workup | Neutralization, Extraction | Filtration, Extraction | Aqueous quench, Extraction |
Conclusion
The esterification of pyrazole-5-carboxylic acid is a critical transformation for which several robust methods exist. For simple, acid-stable pyrazoles and primary alcohols, the Fischer-Speier esterification offers an economical and scalable route. However, for more complex, functionalized, or acid-sensitive pyrazole scaffolds, which are common in drug development, the mild and versatile conditions of the Steglich esterification are superior. By understanding the mechanistic principles and practical considerations of each method, researchers can confidently select and execute the optimal procedure to advance their synthetic and medicinal chemistry programs.
References
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Rosa, F. A., Machado, P., et al. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 119. [Link]
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Liu, G., et al. (2013). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Organic Chemistry. [Link]
- Etzbach, K., et al. (1991). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
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Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]
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ReactionFlash. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Khan, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Molecules, 27(2), 374. [Link]
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BYJU'S. (2019). Fischer Esterification Reaction. BYJU'S. [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
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ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]
-
Shi, H., et al. (2015). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Physical Chemistry Chemical Physics, 17(45), 30279-91. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. ResearchGate. [Link]
- Etzbach, K., et al. (2002). Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. The University of Rochester. [Link]
-
Bibi, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 14, 158-188. [Link]
-
Schunck, C., & Weidlich, T. (2024). Process Intensification Strategies for Esterification. Processes, 12(8), 1500. [Link]
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TMP Chem. (2024). CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. [Link]
-
Scholars Research Library. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Der Pharma Chemica, 4(1), 365-370. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Organic Synthesis. [Link]
-
ResearchGate. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Synlett, 2003(15), 2351-2352. [Link]
-
Science of Synthesis. (n.d.). A common approach to the synthesis of esters. Thieme. [Link]
-
Scribd. (n.d.). Steglich Esterification Overview. Scribd. [Link]
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Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
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The Versatile Ligand: A Guide to 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid in Coordination Chemistry
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid as a versatile ligand in coordination chemistry. This guide delves into the synthesis of the ligand, the preparation of its coordination complexes, and its potential applications in the development of advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.
Introduction: The Promise of Pyrazole-Based Ligands
Pyrazole-based ligands have emerged as significant building blocks in the field of supramolecular and coordination chemistry.[1][2] Their unique electronic properties and versatile coordination modes, stemming from the presence of multiple nitrogen atoms and other functional groups, allow for the construction of a diverse array of metal complexes with tailored functionalities.[2] Specifically, pyrazole carboxylic acids are instrumental in the synthesis of MOFs and coordination polymers, which have shown exceptional promise in applications ranging from gas storage and separation to catalysis and luminescence.[3][4][5]
The ligand at the heart of this guide, 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, offers a particularly interesting combination of functional groups: an amino group, a carboxylic acid, and an N-ethyl substituent. This trifunctional nature allows for multiple points of interaction and modification, making it a highly adaptable component for creating complex, functional materials. The amino group can act as a hydrogen bond donor or a coordination site, the carboxylic acid provides a primary coordination site for metal ions, and the N-ethyl group can influence the steric and electronic properties of the resulting complexes.
Part 1: Ligand Synthesis - A Detailed Protocol
The synthesis of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through a two-step process: the synthesis of the ethyl ester precursor followed by its hydrolysis. This approach is adapted from established methods for similar pyrazole derivatives.[6][7][8][9]
Step 1: Synthesis of Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
This step involves the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with ethylhydrazine. The reaction proceeds via a nucleophilic attack of the hydrazine on the electron-deficient double bond of the cyanoacetate derivative, followed by an intramolecular cyclization and tautomerization to yield the stable pyrazole ring.
Materials and Reagents:
-
Ethyl (ethoxymethylene)cyanoacetate
-
Ethylhydrazine (or its hydrochloride salt)
-
Anhydrous Ethanol
-
Triethylamine (if using ethylhydrazine hydrochloride)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Protocol:
-
In a 250 mL round-bottom flask, dissolve ethyl (ethoxymethylene)cyanoacetate (1 equivalent) in anhydrous ethanol (100 mL).
-
Add ethylhydrazine (1.1 equivalents) dropwise to the stirred solution at room temperature. If using ethylhydrazine hydrochloride, add triethylamine (1.2 equivalents) to the reaction mixture to liberate the free base.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate as a solid.
Step 2: Hydrolysis to 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved under basic conditions.
Materials and Reagents:
-
Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water
-
Ethanol (or other suitable co-solvent)
-
Hydrochloric acid (HCl) for acidification
-
pH paper or pH meter
-
Buchner funnel and filter paper
Protocol:
-
Dissolve the synthesized ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of NaOH or LiOH (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated HCl. This will precipitate the carboxylic acid.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain pure 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Part 2: Coordination Chemistry - Application Notes and Protocols
The bifunctional nature of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, with its carboxylate and amino groups, makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). The carboxylate group readily coordinates to metal ions, while the amino group can participate in hydrogen bonding to direct the supramolecular architecture or act as a secondary coordination site.
Application Note 1: Synthesis of a 1D Coordination Polymer with Copper(II)
This protocol describes a general method for the synthesis of a one-dimensional coordination polymer using copper(II) acetate as the metal source. The resulting structure is anticipated to feature paddle-wheel dimeric copper units bridged by the pyrazole-carboxylate ligands.
Rationale: Copper(II) ions are known to form binuclear paddle-wheel structures with carboxylate ligands.[10] The pyrazole ligand can then bridge these dimeric units, leading to the formation of a 1D chain. The amino group is expected to be involved in inter-chain hydrogen bonding, enhancing the stability of the overall structure. Such materials can exhibit interesting magnetic and catalytic properties.[10][11]
Protocol:
-
Solution A: Dissolve 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Solution B: Dissolve copper(II) acetate monohydrate (1 equivalent) in the same solvent.
-
Slowly add Solution B to Solution A with constant stirring at room temperature.
-
The reaction mixture can be left to stand at room temperature for slow evaporation, or heated under solvothermal conditions (e.g., in a sealed vial at 80-120 °C for 24-48 hours) to promote crystal growth.
-
After cooling to room temperature, colored crystals of the coordination polymer should form.
-
Collect the crystals by filtration, wash with the solvent, and dry under vacuum.
Characterization: The product should be characterized by single-crystal X-ray diffraction to determine its structure, FT-IR to confirm the coordination of the carboxylate group, and thermogravimetric analysis (TGA) to assess its thermal stability.
Application Note 2: Solvothermal Synthesis of a Luminescent Lanthanide MOF
Lanthanide-based MOFs are of great interest due to their unique luminescent properties.[12][13] The organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. This protocol outlines a general procedure for the synthesis of a lanthanide MOF using the title ligand.
Rationale: The pyrazole-carboxylate ligand can efficiently absorb UV light and transfer the energy to a coordinated lanthanide ion, such as Europium(III) or Terbium(III), leading to characteristic red or green emission, respectively.[13] The amino group can further sensitize the lanthanide luminescence.
Protocol:
-
In a Teflon-lined stainless steel autoclave, combine 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid (e.g., 0.1 mmol), a lanthanide salt such as Eu(NO₃)₃·6H₂O or Tb(NO₃)₃·6H₂O (e.g., 0.1 mmol), and a solvent system, typically a mixture of DMF and water or ethanol.
-
The pH of the solution can be adjusted by adding a small amount of a base (e.g., NaOH) or acid to influence the final structure.
-
Seal the autoclave and heat it in an oven at a temperature between 100 and 180 °C for 1 to 3 days.
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Crystals of the lanthanide MOF can be collected by filtration, washed with the solvent, and dried in air.
Characterization: The luminescent properties of the resulting MOF should be investigated using fluorescence spectroscopy, including excitation and emission spectra and lifetime measurements. The structure can be determined by single-crystal or powder X-ray diffraction.
Application Note 3: Development of a MOF for Selective Gas Adsorption
The porous nature of MOFs makes them excellent candidates for gas storage and separation applications.[2][3][4] The functional groups lining the pores of the MOF can be tailored to have specific interactions with certain gas molecules.
Rationale: The amino groups within the pores of a MOF constructed from 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid can create a polar environment, which is expected to have a strong affinity for polar gas molecules like CO₂ or SO₂ over nonpolar gases like N₂ or CH₄.[2] This selectivity is crucial for applications such as carbon capture or flue gas purification.
Protocol for MOF Synthesis (General):
-
A mixture of the ligand, a suitable metal salt (e.g., zinc nitrate, copper nitrate), and a solvent (often DMF) is placed in a solvothermal reactor.
-
The reaction is heated to a specific temperature for a set period to allow for the self-assembly and crystallization of the MOF.
-
After cooling, the crystalline product is collected, washed, and activated by removing the solvent molecules from the pores, usually by heating under vacuum.
Gas Adsorption Measurement:
-
The activated MOF sample is placed in a volumetric gas adsorption analyzer.
-
The sample is outgassed at an elevated temperature under high vacuum to ensure the pores are empty.
-
Gas adsorption isotherms are measured at a specific temperature (e.g., 273 K or 298 K) by introducing known amounts of the target gases (e.g., CO₂, N₂, CH₄) into the sample cell and measuring the amount adsorbed at different pressures.
-
The selectivity for a particular gas can be calculated from the single-component isotherms using ideal adsorbed solution theory (IAST).
Part 3: Data Presentation and Visualization
Physicochemical Properties of the Ligand
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | Calculated |
| Molecular Weight | 155.15 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, alcohols) | Expected |
Expected FT-IR Data for the Ligand and a Metal Complex
| Functional Group | Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent | Disappearance upon deprotonation and coordination. |
| N-H (Amino) | ~3400-3300 | ~3400-3300 | May show a slight shift upon coordination or H-bonding. |
| C=O (Carboxylic Acid) | ~1700 | ~1610-1550 (asymmetric stretch) and ~1400 (symmetric stretch) | Shift to lower wavenumbers upon coordination to the metal center. |
Experimental and Logical Flow Diagrams
Ligand Synthesis Workflow:
Caption: General workflow for the synthesis and characterization of coordination materials.
Conclusion
4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a highly promising ligand for the development of novel coordination compounds with diverse applications. Its straightforward synthesis and versatile coordination capabilities make it an attractive building block for creating functional materials. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new materials with tailored properties for catalysis, sensing, and gas separation. The continued exploration of such functionalized pyrazole ligands will undoubtedly lead to significant advancements in materials science and coordination chemistry.
References
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Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nat Commun. 2024;15(1):9233. [Link]
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Hu, J., Wang, Y., & Wu, L. (2022). Selective Separation of Gases by Metal Organic Framework Materials (Mofs). Highlights in Science, Engineering and Technology, 22, 133-140. [Link]
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Sallam, S. A., & Orabi, A. S. (2013). Preparation and applications of some complexes derived from lanthanon(III) ions with some ligands derived from pyrazole. Journal of the Serbian Chemical Society, 78(6), 799-813. [Link]
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Rosa, F. A., Machado, P., Vargas, P. S., Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Synlett, 2008(11), 1673-1678. [Link]
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Maspero, A. (2012). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks (Doctoral dissertation, Università degli Studi dell'Insubria). [Link]
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Li, Y., Wang, Z., & Li, G. (2023). Engineering Metal-Organic-Framework (MOF)-Based Membranes for Gas and Liquid Separation. Membranes, 13(5), 494. [Link]
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Ifrim, A. R., Condurache, B. C., Danu, A., & Shova, S. (2021). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Molecules, 26(22), 7000. [Link]
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Kanawade, S., Nikam, P., & Bhavsar, C. D. (2025). New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. ResearchGate. [Link]
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Encyclopedia.pub. (2024, February 28). Metal–Organic Framework-Based Membranes for Gas Separation. [Link]
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Shi, X. M., Tang, R. R., Gu, G. L., & Huang, K. L. (2009). Synthesis and fluorescence properties of lanthanide(III) complexes of a novel bis(pyrazolyl-carboxyl)pyridine-based ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 198-203. [Link]
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Bünzli, J. C. G., & Eliseeva, S. V. (2021). Lanthanide–tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications. Chemical Society Reviews, 50(20), 11295-11333. [Link]
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Singh, A. K., & Kumar, A. (2024). Visible Light-Driven Excited-State Copper-BINAP Catalysis for Accessing Diverse Chemical Reactions. ChemRxiv. [Link]
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Kanawade, S., Nikam, P., & Bhavsar, C. D. (2025). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]
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Miernicka, A., Budzisz, E., & Różalski, M. (2012). Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Acta Poloniae Pharmaceutica, 69(5), 897-904. [Link]
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Al-Hamdani, A. A., Al-Zoubi, W., & Ko, Y. G. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Catalysts, 13(1), 132. [Link]
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Karadağ, A., & Çelik, H. (2021). Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540. [Link]
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Al-Labban, H. M., Sadiq, H. M., & Aljanaby, A. A. (2023). Synthesis, Spectroscopy of New Lanthanide Complexes with Schiff Base Derived From (4-Antipyrinecarboxaldehyde with Ethylene Di-Amine) and Study the Bioactivity. Baghdad Science Journal, 20(4), 1358-1368. [Link]
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PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
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Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376–o1377. [Link]
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PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved March 4, 2026, from [Link]
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NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]
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peptide synthesis coupling reagents for amino-pyrazole acids
Application Note: Optimizing Ligation Efficiency—Coupling Strategies for Amino-Pyrazole Scaffolds
Executive Summary & Chemical Context
Amino-pyrazole moieties are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and peptidomimetics due to their ability to mimic
-
Low Nucleophilicity (Amine Component): When the amino-pyrazole acts as the amine, the electron-withdrawing nature of the pyrazole ring (and often electron-withdrawing substituents like halides or nitriles) significantly reduces the nucleophilicity of the exocyclic amine, making standard EDC/HOBt couplings sluggish or non-viable.[1]
-
Steric & Electronic Deactivation (Acid Component): Pyrazole carboxylic acids often possess ortho-substituents that hinder nucleophilic attack at the carbonyl. Furthermore, the proximity of the ring nitrogens can lead to rapid racemization or N-acyl urea formation if activation is uncontrolled.[1]
This guide moves beyond standard protocols to provide high-efficiency ligation strategies using third-generation uronium (HATU, COMU), phosphonic anhydride (T3P), and chloroenamine (Ghosez’s Reagent) chemistries.[1]
Strategic Reagent Selection Matrix
The choice of reagent must be dictated by the specific electronic and steric environment of the pyrazole.
| Reagent | Class | Primary Application | Pros for Pyrazoles | Cons |
| HATU | Uronium (Aza-benzotriazole) | Gold Standard for difficult couplings.[1] | The pyridine nitrogen (HOAt) stabilizes the transition state via the "neighboring group effect," accelerating reaction with poor nucleophiles (aminopyrazoles).[1] | High cost; potential for guanidinylation if amine is added before activation is complete.[1] |
| COMU | Uronium (Oxyma-based) | Modern Alternative to HATU.[1] | Safer (non-explosive), higher solubility in DMF, and often higher yields than HATU for hindered amines. Visual endpoint (color change). | Hygroscopic; requires strict storage at 4°C. |
| T3P | Phosphonic Anhydride | Low Epimerization & Solution Phase.[1] | Excellent for coupling pyrazole carboxylic acids prone to racemization.[1] Water-soluble byproducts simplify workup. | Slower kinetics for extremely electron-deficient amines compared to HATU.[1] |
| Ghosez's Reagent | Chloroenamine | "The Nuclear Option" | Generates acid chlorides under neutral conditions.[1][2] Essential when steric hindrance blocks the active ester formation used by HATU/COMU. | Moisture sensitive; requires strictly anhydrous conditions.[1] |
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the optimal coupling strategy based on your specific substrate limitations.
Figure 1: Decision tree for selecting coupling reagents based on electronic and steric constraints.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/COMU)
Best for: Coupling standard amino acids to electron-deficient aminopyrazoles.
Mechanism: HATU generates an OAt-active ester.[1][3] The pyridine nitrogen of the OAt moiety forms a hydrogen bond with the incoming amine, positioning it for attack and significantly lowering the activation energy—crucial for poor nucleophiles like aminopyrazoles.
Reagents:
-
Acid (1.0 equiv)[1]
-
Aminopyrazole (1.0 – 1.2 equiv)
-
HATU or COMU (1.0 – 1.1 equiv)[1]
-
Base: Collidine (2,4,6-trimethylpyridine) or DIPEA (2.0 – 3.0 equiv)[1]
-
Solvent: DMF or NMP (anhydrous)[1]
Procedure:
-
Pre-activation (Critical): Dissolve the Carboxylic Acid (1.0 equiv) and HATU/COMU (1.0 equiv) in minimal DMF (0.1 – 0.2 M).[1]
-
Add the Base (1.0 equiv only) and stir for 1–2 minutes . Note: Do not stir longer than 5 minutes to avoid racemization or rearrangement.
-
Coupling: Add the Aminopyrazole (1.1 equiv) followed by the remaining Base (1.0–2.0 equiv).[1]
-
Reaction: Stir at room temperature. For extremely sluggish amines, heat to 50°C or use microwave irradiation (25W, 50°C, 15 min).
-
Monitoring: Monitor by LC-MS. If the reaction stalls, add a "boost" of HOAt (0.5 equiv).[1]
Why Collidine? For chiral acids, Collidine is a weaker base than DIPEA and significantly reduces racemization risk while maintaining sufficient basicity to drive the reaction.
Protocol B: The "Nuclear Option" (Ghosez’s Reagent)
Best for: Extremely sterically hindered pyrazole acids (e.g., ortho-substituted) that fail with HATU.[1]
Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid directly to the acid chloride under neutral conditions, avoiding the harsh acidity of SOCl₂ or oxalyl chloride which can degrade sensitive protecting groups.[1][2]
Reagents:
-
Steric Pyrazole Acid (1.0 equiv)[1]
-
Ghosez’s Reagent (1.2 – 1.5 equiv)[1]
-
Aminopyrazole / Amine (1.1 equiv)
-
DIPEA (2.0 equiv)[1]
-
Solvent: Dry DCM or CHCl₃
Procedure:
-
Acid Chloride Formation: Dissolve the Pyrazole Acid in dry DCM under Argon.
-
Add Ghosez’s Reagent dropwise at 0°C.
-
Allow to warm to room temperature and stir for 1–2 hours. Note: Monitor conversion of Acid to Acid Chloride by quenching a defined aliquot with MeOH and checking for Methyl Ester by LC-MS.
-
Coupling: Once activation is complete, cool the mixture back to 0°C.
-
Add the Amine and DIPEA (dissolved in minimal DCM) dropwise.[1]
-
Stir at room temperature overnight.
Protocol C: Low-Epimerization Coupling (T3P)
Best for: Large-scale solution phase synthesis or when the acid component is highly prone to racemization.[1]
Reagents:
-
Acid (1.0 equiv)[1]
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]
-
Base: DIPEA or NMM (3.0 – 4.0 equiv)[1]
-
Solvent: EtOAc, DMF, or 2-MeTHF[4]
Procedure:
-
One-Pot Setup: Dissolve Acid, Amine, and Base in the solvent. Cool to 0°C.
-
Addition: Add T3P solution dropwise. T3P is added last to minimize background hydrolysis.[1]
-
Reaction: Allow to warm to RT. T3P reactions are often slower; stir for 2–24 hours.
-
Workup: T3P byproducts are water-soluble.[1][4][5] Wash the organic layer with water, sat. NaHCO₃, and brine.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Guanidinylation | Reaction of the amine with the Uronium reagent (HATU) instead of the active ester.[1] | Pre-activate the acid with HATU/Base for 2 mins before adding the amine. Ensure the acid is fully dissolved.[1] |
| Regioselectivity | Acylation of the pyrazole ring nitrogen (N1) instead of the exocyclic amine. | Use N-protected pyrazoles (e.g., N-Boc, N-THP) to block the ring nitrogen. If unprotected, use Protocol C (T3P) which is less aggressive than acid chlorides.[1] |
| Incomplete Conversion | Low nucleophilicity of the aminopyrazole.[1] | Switch to Protocol B (Ghosez) . Alternatively, use microwave irradiation (50°C) with HATU.[1] |
Mechanistic Visualization: The HOAt Effect
The superiority of HATU over HBTU for aminopyrazoles is driven by the pyridine nitrogen in the leaving group (HOAt).
Figure 2: The "Neighboring Group Effect" of HOAt/HATU facilitates attack by weak nucleophiles.
References
-
Albericio, F., & Byman, J. M. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Application Notes.
-
El-Faham, A., & Albericio, F. (2011).[6] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
-
Ghosez, L., et al. (1979). "
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. -
Wissmann, H., & Kleiner, H. J. (1980).[7] "New Peptide Coupling Reagents: Propanephosphonic Acid Anhydride."[8] Angewandte Chemie International Edition, 19(2), 133-134.
Sources
- 1. bachem.com [bachem.com]
- 2. Acid Halogenation Reagents [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 8. curiaglobal.com [curiaglobal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.
Introduction
4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid is a key building block in medicinal chemistry and materials science. Achieving high purity is critical for subsequent synthetic steps and for ensuring the reliability of biological or material-based assays. This guide provides a framework for troubleshooting common purification challenges and offers detailed protocols based on established chemical principles and data from structurally related compounds.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.
Issue 1: The isolated product is an off-white or yellowish solid, and the purity is lower than expected.
-
Probable Cause: The presence of residual starting materials, byproducts from the synthesis, or degradation products. A common synthetic route to 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is the hydrolysis of the corresponding ethyl ester. In this case, incomplete hydrolysis can leave residual ester as a significant impurity. Additionally, colored impurities may arise from side reactions or degradation, particularly if the reaction was carried out at elevated temperatures for an extended period.
-
Solution:
-
Recrystallization: This is the most effective method for removing small amounts of impurities and improving the color of the final product. Based on the purification of similar pyrazole derivatives, ethanol is a good starting point for a recrystallization solvent.[1]
-
Activated Carbon Treatment: If the product is significantly colored, a treatment with activated carbon during the recrystallization process can be effective.
-
-
Detailed Protocol for Recrystallization:
-
Dissolve the crude 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w) and continue to heat at reflux for 10-15 minutes.
-
Hot-filter the solution through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Issue 2: The product does not crystallize from the solution.
-
Probable Cause: The product may be too soluble in the chosen solvent, or the concentration of impurities is high enough to inhibit crystallization.
-
Solution:
-
Solvent System Modification: If the product is too soluble in a single solvent, a multi-component solvent system can be employed. For a polar compound like 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, adding a less polar co-solvent (e.g., ethyl acetate, toluene) to a solution in a more polar solvent (e.g., ethanol, methanol) can induce crystallization.
-
Seeding: Introducing a small crystal of the pure compound can initiate crystallization.
-
Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product.
-
Issue 3: The purity of the product does not improve significantly after recrystallization.
-
Probable Cause: The impurities have very similar solubility properties to the desired product.
-
Solution:
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography is a viable alternative. Given the polar nature of the carboxylic acid and amino groups, a polar mobile phase will be required.
-
pH Adjustment and Extraction: The carboxylic acid and amino groups allow for purification based on pH-dependent solubility. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure product.
-
-
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane and methanol is a good starting point. For example, starting with 100% dichloromethane and gradually increasing the methanol concentration. A small amount of acetic acid (0.5-1%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto the pre-equilibrated silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid?
A1: It is recommended to store the compound at 2-8°C, sealed in a dry environment to prevent degradation.[2]
Q2: How can I assess the purity of my final product?
A2: The purity of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water, with an acid modifier like phosphoric acid or formic acid, is a suitable method.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any proton or carbon-containing impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: What are the potential stability issues I should be aware of during purification?
A3: While generally stable, prolonged exposure to high temperatures or extreme pH conditions should be avoided to prevent potential degradation. The amino group can be susceptible to oxidation, so it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.
Data Summary
| Parameter | Value | Source |
| Purity (Commercial) | ≥98% | [2] |
| Storage Temperature | 2-8°C | [2] |
Experimental Workflows
Purification Decision Tree
Caption: Decision tree for the purification of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.
References
-
PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved March 4, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved March 4, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved March 4, 2026, from [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Gu, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved March 4, 2026, from [Link]
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. Retrieved March 4, 2026, from [Link]
-
Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. [Link]
Sources
recrystallization solvents for high purity pyrazole carboxylic acids
Welcome to the technical support center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of these critical compounds through recrystallization. Here, we will address common challenges and provide practical, field-tested solutions to streamline your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of pyrazole carboxylic acids?
A1: The choice of solvent is critical and depends on the specific structure of your pyrazole carboxylic acid. Due to the presence of both hydrogen bond donors (the carboxylic acid proton and the pyrazole N-H) and acceptors (the carbonyl oxygen and the pyrazole nitrogens), these molecules generally exhibit moderate to good solubility in polar solvents.[1]
A good starting point for solvent screening includes:
-
Polar Protic Solvents: Alcohols such as ethanol, methanol, and isopropanol are frequently effective.[2][3][4]
-
Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can also be excellent choices.[2][4][5]
-
Less Common Solvents: For more nonpolar pyrazole derivatives, solvents like toluene or even solvent mixtures might be necessary.[4][6]
It is highly recommended to perform a small-scale solvent screen to identify the ideal solvent or solvent system for your specific compound.
Q2: My pyrazole carboxylic acid is poorly soluble in most common solvents, making recrystallization difficult. What should I do?
A2: Poor solubility is a common hurdle. Here are several strategies to address this:
-
Binary Solvent Systems: This is often the most effective approach. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is soluble) and then slowly add a "poor" miscible solvent (in which it is sparingly soluble) until you observe turbidity. Slow cooling should then yield high-purity crystals.[4]
-
Hot Filtration: If your compound is sparingly soluble even at elevated temperatures, hot filtration can be employed to remove insoluble impurities. This involves dissolving the compound in a minimal amount of hot solvent and quickly filtering the solution.[4]
-
pH Modification (Acid Addition Salt Formation): For pyrazoles, which are basic, forming an acid addition salt can significantly alter solubility characteristics and facilitate crystallization. This involves dissolving the crude pyrazole in a suitable organic solvent and adding an acid (e.g., phosphoric acid, sulfuric acid, or oxalic acid) to precipitate the salt. The purified salt can then be neutralized to recover the high-purity pyrazole carboxylic acid.[2]
Q3: I'm observing oiling out instead of crystallization. What causes this and how can I prevent it?
A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.
To prevent oiling out:
-
Reduce the rate of cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.
-
Use a more dilute solution: By increasing the amount of solvent, you can lower the saturation point.
-
Add a seed crystal: A small crystal of the pure compound can provide a template for crystal growth.
-
Change the solvent system: A different solvent or solvent mixture may have a more favorable solubility curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add a "poor" solvent to induce precipitation (binary solvent system).- Cool the solution to a lower temperature (e.g., in an ice bath).- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low recovery of the purified compound. | - The compound has significant solubility in the cold solvent.- Too much solvent was used initially. | - Ensure the solution is cooled sufficiently before filtration.- Minimize the amount of cold solvent used to wash the crystals.- Re-concentrate the mother liquor to recover a second crop of crystals. |
| The purified product is not of the desired purity. | - Inefficient removal of impurities during recrystallization.- The chosen solvent dissolves the impurities as well as the product. | - Perform a second recrystallization.- Consider using a different solvent or a binary solvent system that has a greater solubility difference between your compound and the impurities.- If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb your product). |
| The compound decomposes at the boiling point of the solvent. | - The chosen solvent has too high a boiling point. | - Select a solvent with a lower boiling point.- Consider performing the recrystallization under reduced pressure to lower the boiling point of the solvent. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization Workflow
This protocol outlines the standard procedure for recrystallizing a pyrazole carboxylic acid from a single solvent.
Caption: Single Solvent Recrystallization Workflow.
Protocol 2: Binary Solvent System Recrystallization
This protocol is ideal for compounds with challenging solubility profiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Solubilization Guide for 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
Topic: resolving solubility issues of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid in water Content type: Technical Support Center (Q&A / Troubleshooting Guide) Audience: Researchers, scientists, and drug development professionals.
Case ID: SOL-PYR-005 Compound: 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid CAS: 1472750-86-9 (and related derivatives) Molecular Weight: ~155.15 g/mol [1]
Executive Summary: The Solubility Paradox
Users frequently report that 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid is "insoluble in water" despite containing hydrophilic functional groups (amine and carboxylic acid).[1]
The Root Cause: This molecule exhibits zwitterionic behavior or strong intermolecular hydrogen bonding in its neutral state.[1]
-
At Neutral pH (pH ~6-7): The molecule likely exists in a zwitterionic form (R-NH₃⁺ / R-COO⁻) or a highly stable neutral crystal lattice dominated by
-stacking and hydrogen bond networks.[1] This lattice energy exceeds the solvation energy provided by neutral water, resulting in precipitation [1]. -
The Solution: You must shift the pH away from the isoelectric point (pI) to generate a net charge (anionic or cationic) that disrupts the crystal lattice and enables hydration.
Visual Troubleshooting Workflow
Use the following decision tree to select the optimal solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization method based on experimental requirements.
Method A: Base Solubilization (Recommended)
Best For: Biological assays, neutral pH buffers, and general stock preparation.
Mechanism: Deprotonation of the carboxylic acid (
Protocol
-
Weighing: Weigh the desired amount of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.
-
Suspension: Add water to 80% of the final target volume. The powder will remain suspended (cloudy).
-
Titration: While stirring, add 1.05 equivalents of 1M NaOH dropwise.
-
Note: Monitor clarity. The solution should turn clear as the pH rises above 5-6.[1]
-
-
Buffering: Once clear, add your buffer concentrate (e.g., PBS 10x) or adjust to pH 7.4 using dilute HCl/NaOH if necessary.
-
Final Volume: Add water to the final volume.
Why this works: At pH > 6, the carboxyl group is fully ionized (
Method B: Acid Solubilization
Best For: Acid-catalyzed reactions or HPLC mobile phases.[1] Mechanism: Protonation of the amino group forms a cationic ammonium salt.[1]
Protocol
-
Suspension: Suspend the solid in water.[1]
-
Acidification: Add 1.0 - 1.5 equivalents of 1M HCl.
-
Observation: The solid should dissolve to form the hydrochloride salt.[1]
-
Caution: If the solution remains cloudy, the amino group may be too weakly basic (due to the adjacent carboxyl group) to be fully protonated at mild acidic pH. You may need to lower pH < 1, which is often impractical for biological use.
-
Method C: Organic Cosolvents (DMSO/DMF)
Best For: High-concentration stocks (>100 mM) for "spike-in" experiments.[1]
Protocol
-
Dissolve the solid in 100% DMSO (Dimethyl sulfoxide). Solubility is typically high (>100 mM).
-
Dilution Rule: When diluting into aqueous media, ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity.
-
Precipitation Warning: Upon dilution into water, the compound may reprecipitate if the local concentration exceeds the aqueous solubility limit. Always dilute slowly with vortexing.
Frequently Asked Questions (Troubleshooting)
Q1: I dissolved it in DMSO, but it precipitated immediately when I added it to my cell culture media. Why?
A: This is "solvent shock."[1] When you dilute the DMSO stock into a neutral pH buffer (like DMEM), the pH is likely near the molecule's isoelectric point or insolubility window.
-
Fix: Use Method A (Base Solubilization) to prepare the stock in water/NaOH instead of DMSO. If you must use DMSO, ensure the cell media is slightly basic (pH 7.4-7.[1]8) or dilute into a larger volume more slowly.
Q2: What is the estimated pKa of this molecule?
A: Based on structural analogs (pyrazole-5-carboxylic acids):
-
Carboxyl Group (
): ~3.35 [2]. -
Amino Group (
): ~2.5 - 3.5 (The electron-withdrawing carboxyl group at position 5 significantly reduces the basicity of the 4-amino group compared to unsubstituted 4-aminopyrazole, which has a pKa ~17 for the neutral amine but protonates at much lower pH) [4].[1] -
Implication: Between pH 2.5 and 3.5, the molecule has mixed protonation states and low solubility.[1]
Q3: Can I heat the solution to dissolve it?
A: Use caution. While heat increases solubility, aminopyrazoles can be thermally sensitive.[1] 4-aminopyrazoles are prone to oxidation (turning brown/purple) or decarboxylation at high temperatures (>100°C) [5].[1] Mild heating (37-40°C) is acceptable, but pH adjustment is the safer, more effective lever.
Q4: My solution turned slightly pink/brown after sitting on the bench. Is it ruined?
A: This indicates oxidation of the amino group, a common issue with aromatic amines.
-
Prevention: Store stock solutions at -20°C. Protect from light. Consider adding an antioxidant (e.g., 1 mM DTT or ascorbic acid) if compatible with your assay.
Summary of Physicochemical Properties[2][3][4][5]
| Property | Value / Description |
| Water Solubility (Neutral) | Low / Insoluble (Precipitates) |
| Water Solubility (pH > 6) | High (as Sodium Salt) |
| Water Solubility (pH < 1) | Moderate to High (as HCl Salt) |
| DMSO Solubility | High (> 100 mM) |
| Stability | Sensitive to oxidation (protect from light/air) |
References
-
Perlovich, G. L., et al.[2] "A Solubility Comparison of Neutral and Zwitterionic Polymorphs." Journal of Chemical & Engineering Data, vol. 59, no. 4, 2014. Link
-
ChemicalBook.[1] "1H-Pyrazole-5-carboxylic acid, 1-methyl-3-(3-pyridinyl) - Chemical Properties." (Analogous pKa data). Link
-
Serajuddin, A. T.[3] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, vol. 59, no. 7, 2007, pp. 603-616.[1] Link
-
PubChem. "4-Aminopyrazole | C3H5N3."[1][4] National Library of Medicine.[1] Link[3]
-
Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link
Sources
Validation & Comparative
A Comparative Guide to the Bioactivity of 1-Ethyl vs. 1-Methyl Pyrazole Carboxylic Acids
For researchers, scientists, and professionals in drug development, the nuanced interplay between a molecule's structure and its biological function is a cornerstone of innovation. This guide provides an in-depth comparative analysis of the bioactivity of 1-ethyl-pyrazole-carboxylic acids versus their 1-methyl counterparts. While direct head-to-head comparisons in the literature are sparse, a careful examination of structure-activity relationship (SAR) studies on closely related pyrazole derivatives, particularly in the agrochemical field, allows for a robust, data-driven exploration of this topic.
The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous commercial fungicides, herbicides, and pharmaceutical agents.[1][2][3][4] The substituents on the pyrazole ring, especially the N1-alkyl group, play a pivotal role in modulating the compound's interaction with its biological target, as well as its physicochemical properties, which in turn affect absorption, distribution, metabolism, and excretion (ADME). This guide will synthesize findings from various studies to illuminate the subtle yet significant differences in bioactivity imparted by an N-ethyl versus an N-methyl group.
Structure-Activity Relationship Insights: The N-Alkyl Substituent
The choice between an N-methyl and an N-ethyl group on the pyrazole ring can significantly influence the bioactivity of the resulting carboxylic acid and its derivatives. This is primarily due to differences in steric bulk and lipophilicity.
-
Steric Hindrance: The ethyl group is larger than the methyl group. This increased steric bulk can either enhance or hinder the binding of the molecule to its target enzyme. If the binding pocket is accommodating, the additional hydrophobic interactions from the ethyl group might increase binding affinity. Conversely, if the pocket is constrained, the larger ethyl group could lead to a steric clash, reducing activity.
-
Lipophilicity: An ethyl group is more lipophilic than a methyl group. This can affect the molecule's ability to cross biological membranes, which can be crucial for reaching its intracellular target.
A study on pyrazole carboxamides with nematocidal activity found that replacing a methyl group with an ethyl group on the N-position of the amide led to a decrease in activity.[5] While this substitution is on the amide rather than the pyrazole ring, it highlights the sensitivity of bioactivity to small changes in alkyl substituents.
In the context of fungicides targeting succinate dehydrogenase (SDH), the N-alkyl group on the pyrazole ring is a key determinant of activity.[6][7] The precise nature of this influence often depends on the other substituents on the pyrazole and the overall structure of the molecule.
Comparative Bioactivity in Key Applications
While direct comparative data for the carboxylic acids is limited, we can extrapolate from studies on their carboxamide derivatives, which are widely researched as fungicides and herbicides.
Fungicidal Activity: Succinate Dehydrogenase (SDH) Inhibition
Many pyrazole-based fungicides act by inhibiting succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[6][8][9] The pyrazole ring, along with its N-substituent, often plays a role in positioning the molecule within the ubiquinone-binding site of the SDH enzyme.
| Compound Class | N-Alkyl Group | Observed/Inferred Activity Trend | Potential Rationale | Citation(s) |
| Pyrazole Carboxamides | Methyl | Often associated with high fungicidal activity in commercial SDHIs. | Optimal fit in the SDH binding pocket of many fungal species. | [6][7] |
| Pyrazole Carboxamides | Ethyl | Activity can be variable; potentially lower than methyl analogs in some cases. | Increased steric bulk may lead to a suboptimal fit in the enzyme's active site. | [5] |
The data suggests that for many SDH inhibitors, a 1-methyl-pyrazole scaffold is a well-established and effective choice. The introduction of a larger ethyl group would require careful consideration of the target enzyme's topology to avoid detrimental steric interactions.
Herbicidal Activity: Diverse Modes of Action
Pyrazole derivatives are also prominent as herbicides, targeting various enzymes in plants such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[10][11][12] The N-alkyl substituent can influence both the potency and selectivity of these herbicides.
| Compound Class | N-Alkyl Group | Observed/Inferred Activity Trend | Potential Rationale | Citation(s) |
| Phenylpyrazole Herbicides | Methyl | Commonly found in active herbicidal compounds. | Provides a good balance of steric and electronic properties for target binding. | [10] |
| Phenylpyrazole Herbicides | Ethyl | Less commonly reported in highly active compounds. | The larger size may not be optimal for fitting into the active sites of key plant enzymes. | [13] |
For HPPD inhibitors, the pyrazole moiety often mimics part of the natural substrate, and precise positioning within the active site is critical for potent inhibition.[14][15] The choice between a methyl and an ethyl group would likely impact this positioning.
Experimental Protocols
To facilitate further research in this area, detailed protocols for assessing the fungicidal and herbicidal activities of pyrazole derivatives are provided below.
In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is adapted from methodologies used to screen pyrazole-based fungicides.[16][17][18]
-
Preparation of Test Compounds: Dissolve the 1-ethyl and 1-methyl pyrazole carboxylic acids in a suitable solvent (e.g., DMSO or acetone) to create stock solutions (e.g., 10 mg/mL).
-
Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Incorporation of Test Compounds: While the PDA is still molten (around 45-50°C), add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a fungal culture (e.g., Rhizoctonia solani, Botrytis cinerea) onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection and Analysis: After a set incubation period (e.g., 48-72 hours), measure the diameter of the fungal colony. Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.
-
EC50 Determination: To determine the half-maximal effective concentration (EC50), test a range of concentrations and plot the percentage inhibition against the logarithm of the compound concentration.
Caption: Workflow for the in vitro fungicidal activity assay.
Greenhouse Herbicidal Activity Assay (Post-Emergence)
This protocol outlines a general procedure for evaluating post-emergence herbicidal activity.[10]
-
Plant Cultivation: Grow target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti) in pots containing a suitable potting mix in a greenhouse.
-
Preparation of Test Solutions: Dissolve the pyrazole carboxylic acids in a solvent like acetone, add an emulsifier (e.g., Tween-20), and dilute with water to the desired application rates (e.g., 150 g active ingredient per hectare).
-
Herbicide Application: When the weeds have reached a specific growth stage (e.g., 2-4 leaf stage), uniformly spray the test solutions onto the foliage using a laboratory sprayer. Include an untreated control group sprayed only with the solvent-emulsifier solution.
-
Post-Treatment Observation: Return the plants to the greenhouse and observe for 14-21 days.
-
Efficacy Assessment: Visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete death). For quantitative data, harvest the above-ground plant material and measure the fresh weight. Calculate the percentage of growth inhibition relative to the untreated control.
Mechanistic Insights and Pathway Analysis
Succinate Dehydrogenase (SDH) Inhibition Pathway
SDH is a key enzyme complex (Complex II) in both the tricarboxylic acid (TCA) cycle and the electron transport chain in mitochondria.[8][9] Pyrazole-based fungicides often bind to the ubiquinone binding site of SDH, preventing the reduction of ubiquinone to ubiquinol. This blocks the electron flow and disrupts cellular respiration, leading to fungal cell death.
Caption: Mechanism of HPPD inhibition by pyrazole herbicides.
Conclusion and Future Directions
The evidence synthesized from structure-activity relationship studies on pyrazole carboxamide derivatives suggests that the choice between a 1-ethyl and a 1-methyl substituent on the pyrazole carboxylic acid core is a critical decision in the design of new bioactive molecules. While the 1-methyl substitution is prevalent in many highly active compounds, indicating it often provides an optimal balance of steric and electronic properties for target binding, the 1-ethyl group should not be dismissed. Its increased lipophilicity and distinct steric profile could be advantageous for targeting specific enzymes or for overcoming certain types of drug resistance.
For researchers in this field, the path forward is clear. Direct comparative studies of 1-ethyl and 1-methyl pyrazole carboxylic acids and their simple derivatives are warranted to quantify the differences in their fungicidal, herbicidal, and other biological activities. Such studies, guided by the protocols outlined in this guide, will provide invaluable data for the rational design of the next generation of pyrazole-based agrochemicals and pharmaceuticals. Understanding the subtle influence of the N-alkyl substituent is a key step in unlocking the full potential of this versatile heterocyclic scaffold.
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Wang, G. F., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14035-14049. [Link]
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Gomaa, A. M., et al. (2016). Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1156. [Link]
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Chen, Y., et al. (2024). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 29(1), 33. [Link]
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Kumar, V., & Saini, A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 1-30. [Link]
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Fahim, A. M., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Asian Journal of Chemistry, 36(6), 1-8. [Link]
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Chahal, P. S., & Jhala, A. J. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 651-664. [Link]
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Comparative IR Spectroscopy Guide: Structural Validation of 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic Acid
The compound is a highly versatile heterocyclic building block frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. During drug development and chemical scale-up, verifying the structural integrity of this intermediate is critical—particularly to distinguish it from unhydrolyzed ester precursors or structurally similar alkylated analogues. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, orthogonal, and highly reliable analytical method for this purpose.
This guide provides a comprehensive comparative analysis of the IR vibrational modes of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid against two common alternatives: its 1-methyl analogue and its ethyl ester precursor.
Structural & Vibrational Causality
Understanding the causality behind the IR peaks is essential for accurate spectral interpretation. The vibrational frequencies of 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid are dictated by its specific functional groups and their intermolecular interactions:
-
Carboxylic Acid Dimerization (-COOH): In the solid state, the C5-carboxylic acid group forms strong intermolecular hydrogen bonds, creating dimers. This hydrogen bonding lengthens and weakens the carbonyl (C=O) bond, shifting its stretching frequency down to the 1680–1710 cm⁻¹ range[2]. Simultaneously, it causes the hydroxyl (O-H) stretch to manifest as an intensely broad band spanning 2500–3300 cm⁻¹ .
-
Primary Amine (-NH₂): Positioned at C4, the primary amine exhibits two distinct N-H stretching bands (symmetric and asymmetric). These typically appear as a sharp doublet around 3320 cm⁻¹ and 3450 cm⁻¹ , superimposed over the broader O-H band[3].
-
N1-Alkyl Substitution (-CH₂CH₃): The N1-ethyl group introduces specific aliphatic C-H stretching modes between 2850–2960 cm⁻¹ . The presence of the methylene (-CH₂-) group provides distinct bending vibrations (~1450 cm⁻¹) that can be used to differentiate it from the 1-methyl analogue.
-
Pyrazole Ring: The heteroaromatic core produces characteristic C=C and C=N stretching vibrations in the 1530–1580 cm⁻¹ region.
Comparative IR Spectroscopy Data
To objectively assess the product's identity, we compare its IR profile against[4] and [5].
| Functional Group | 4-Amino-1-ethyl-1H-pyrazole-5-carboxylic acid (Target) | 4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (Analogue) | Ethyl 4-amino-1-ethyl-1H-pyrazole-5-carboxylate (Precursor) | Vibrational Causality & Diagnostic Value |
| O-H Stretch | 2500–3300 cm⁻¹ (Broad) | 2500–3300 cm⁻¹ (Broad) | Absent | Confirms successful ester hydrolysis; driven by H-bonded acid dimers. |
| N-H Stretch (1°) | ~3320, 3450 cm⁻¹ (Doublet) | ~3320, 3450 cm⁻¹ (Doublet) | ~3320, 3450 cm⁻¹ (Doublet) | Validates the integrity of the C4-amine across all derivatives. |
| C=O Stretch | 1680–1710 cm⁻¹ | 1680–1710 cm⁻¹ | 1720–1740 cm⁻¹ | Ester C=O lacks H-bonding, retaining a stronger, higher-frequency bond. |
| C-H Stretch | 2850–2960 cm⁻¹ (Ethyl) | 2850–2960 cm⁻¹ (Methyl only) | 2850–2960 cm⁻¹ (Ethyl x2) | Differentiates N1-ethyl from N1-methyl via methylene bending modes. |
| Ring C=C / C=N | 1530–1580 cm⁻¹ | 1530–1580 cm⁻¹ | 1530–1580 cm⁻¹ | Baseline metric for the intact pyrazole core. |
Experimental Protocol: Self-Validating ATR-FTIR Analysis
To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in self-validation steps to prevent false positive peak assignments.
Step 1: Instrument Calibration & Background Acquisition
-
Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe.
-
Causality Check: Allow the crystal to dry completely for 60 seconds. Residual isopropanol will produce false peaks at ~3300 cm⁻¹ (O-H) and ~2950 cm⁻¹ (C-H), directly interfering with the amine and alkyl regions of the pyrazole compound.
-
Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor.
-
Self-Validation: If the baseline transmittance deviates by >2% before sample loading, the background is contaminated. Perform a new background scan before proceeding.
Step 2: Sample Preparation & Loading
-
Ensure the 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid sample is fully desiccated. Residual moisture will artificially broaden the 3400 cm⁻¹ region, masking the critical N-H doublet.
-
Place 2–5 mg of the solid powder directly onto the center of the ATR crystal.
-
Lower the pressure anvil until the software indicates optimal contact pressure (typically ~70-80 on the gauge). Insufficient pressure leads to weak signal-to-noise ratios, particularly in the high-frequency N-H/O-H regions.
Step 3: Spectral Acquisition & Processing
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 accumulations at 4 cm⁻¹ resolution.
-
Apply an ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth (which otherwise artificially inflates low-wavenumber peak intensities).
-
Perform a baseline correction to account for any scattering effects from the crystalline powder.
Analytical Workflow Visualization
Workflow for IR-based structural validation and comparative analysis of 4-AEPC.
References
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MDPI Molbank. "3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid". Available at:[Link]
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Semantic Scholar. "A novel synthetic approach towards 1H-pyrazole-5-carboxylic acid derivatives". Available at: [Link]
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PubChem. "methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | C6H9N3O2 | CID 4715109". Available at:[Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid
As professionals in research and drug development, our most critical asset is a robust and proactive safety culture. Handling novel or specialized reagents requires a deep understanding not just of the chemistry, but of the potential hazards and the measures we must take to mitigate them. This guide provides essential, field-tested guidance on the appropriate personal protective equipment (PPE) and handling procedures for 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.
Hazard Assessment: An Evidence-Based Approach
Based on the GHS classifications of analogous pyrazole and carboxylic acid compounds, we must assume 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid presents the following hazards until proven otherwise. This conservative approach ensures the highest level of safety.
| Potential Hazard | GHS Classification (Inferred) | Rationale and Supporting Evidence from Analogs |
| Skin Irritation | Category 2 | Numerous substituted pyrazoles are classified as skin irritants, causing redness, itching, and inflammation upon contact.[1][2][3] |
| Serious Eye Irritation | Category 2A | Direct contact of dust or solutions with eyes is likely to cause serious irritation, characterized by redness, watering, and pain.[1][2][3] |
| Respiratory Irritation | STOT SE, Category 3 | If handled as a fine powder, inhalation may irritate the respiratory system.[1][2][3] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Many pyrazole derivatives are classified as harmful if ingested.[1][3][4][5] |
| Chemical Incompatibilities | N/A | This compound should be stored away from strong oxidizing agents, acids, and bases to prevent potentially hazardous reactions.[1][6] |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific task being performed. The following recommendations are divided into baseline requirements and task-dependent enhanced protection.
Baseline PPE for All Handling Operations
This is the minimum required PPE for any task involving 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, even when handling sealed containers.
-
Eye Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[1][7] Goggles are mandated over standard safety glasses because they form a seal around the eyes, offering superior protection against fine dust and accidental splashes from all angles.
-
Hand Protection : Wear compatible chemical-resistant gloves, such as nitrile gloves.[4] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of exposure, consider double-gloving. The cardinal rule of glove use is to remove them using a technique that avoids skin contact with the outer surface and to wash hands thoroughly after removal.[8][9]
-
Body Protection : A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[7] Clothing worn underneath should cover the legs, and shoes must be closed-toe.
Task-Dependent Enhanced PPE
Certain procedures increase the risk of exposure and require an upgraded PPE protocol.
| Task | Required Engineering Control | Enhanced PPE | Justification |
| Weighing Solid Compound | Laboratory Fume Hood or Ventilated Enclosure[5] | Baseline PPE + Respiratory Protection (N95 or higher) | Weighing fine powders is the most likely step to generate airborne dust, creating a significant inhalation hazard.[5] An N95 respirator, conforming to NIOSH or EN 149 standards, is essential to mitigate this risk.[6][7] |
| Preparing Solutions | Laboratory Fume Hood | Baseline PPE + Face Shield (over goggles) | Adding solvent to a solid can create splashes. A face shield provides an additional layer of protection for the entire face beyond what goggles alone can offer.[1][10] |
| Handling >1 Liter of Solution | Laboratory Fume Hood | Baseline PPE + Face Shield and Chemical-Resistant Apron | Working with larger volumes inherently increases the risk of a significant spill or splash. A chemical-resistant apron protects the torso and legs more effectively than a standard lab coat.[11] |
Procedural Guidance: Integrating Safety into Your Workflow
Effective PPE is only one part of a comprehensive safety strategy. Its efficacy is maximized when combined with robust engineering controls and meticulous handling protocols.
Pre-Operational Protocol
-
Consult Sources : Always review the SDS for any other reagents being used in the procedure.[12]
-
Verify Engineering Controls : Ensure the laboratory fume hood is operational and has a current certification.
-
Locate Safety Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.[6][7]
-
Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, containers) before handling the chemical to minimize time and movement.[5]
-
Prepare for Spills : Have a spill kit rated for chemical powders and liquids readily accessible.
Step-by-Step Handling & Disposal Plan
-
Donning PPE : Put on your lab coat first, followed by eye protection, any required respiratory protection, and finally, gloves.
-
Execution in Fume Hood : Perform all manipulations, including weighing and solution preparation, inside a certified laboratory fume hood to contain any dust or vapors.[11]
-
Minimize Dust : When weighing the solid, use a micro-spatula and handle the container gently to avoid creating airborne dust.[5]
-
Work Surface Decontamination : After handling, wipe down the work surface, balance, and any equipment with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Waste Collection : Collect all contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof hazardous waste container.[12] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[13]
-
Doffing PPE : The removal sequence is critical to prevent cross-contamination. Remove gloves first, followed by your lab coat (turning it inside out as you remove it), then your face shield/goggles, and finally your respirator (if used). Wash hands thoroughly with soap and water immediately after.
-
Waste Disposal : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[12] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor. Never dispose of this chemical down the drain or in the general trash.[14]
Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][8]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][8]
-
Spill : For a small spill, contain it with an inert absorbent material, sweep it up carefully to avoid creating dust, and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your EHS office immediately.[15]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for any task involving 4-amino-1-ethyl-1H-pyrazole-5-carboxylic acid.
Caption: Decision workflow for selecting appropriate PPE.
References
- Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- AK Scientific, Inc. Pyrazole - Safety Data Sheet.
- Benchchem. Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- ChemicalBook. Pyrazole - Safety Data Sheet.
- Cole-Parmer. Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer.
- Enamine. Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
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- CymitQuimica. Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. CymitQuimica.
- Fisher Scientific. Safety Data Sheet - Ethyl 4-cyano-1H-pyrazole-5-carboxylate. Fisher Scientific.
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- University of Utah. Acid Handling Standard Operating Procedure.
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- Fisher Scientific. Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxylic acid.
- ChemScene. Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid. ChemScene.
- Spectrum Chemical. Safety Data Sheet. Spectrum Chemical.
- Angene Chemical. Safety Data Sheet. Angene Chemical.
- Flinn Scientific. Acid Safety. Flinn Scientific.
- Benchchem. Personal protective equipment for handling Propyphenazone-d3. Benchchem.
- University of Toronto Scarborough. Chemical Handling and Storage Section 6.
- University of California, Berkeley. Safe Storage of Chemicals.
- BLD Pharmatech. 1-Ethyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
